molecular formula C10H18Br2 B14334975 1,1-Dibromo-4-tert-butylcyclohexane CAS No. 105669-73-6

1,1-Dibromo-4-tert-butylcyclohexane

Cat. No.: B14334975
CAS No.: 105669-73-6
M. Wt: 298.06 g/mol
InChI Key: LXSGTDINQUVQDF-UHFFFAOYSA-N
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Description

1,1-Dibromo-4-tert-butylcyclohexane is a useful research compound. Its molecular formula is C10H18Br2 and its molecular weight is 298.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

105669-73-6

Molecular Formula

C10H18Br2

Molecular Weight

298.06 g/mol

IUPAC Name

1,1-dibromo-4-tert-butylcyclohexane

InChI

InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3

InChI Key

LXSGTDINQUVQDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 1,1-dibromo-4-tert-butylcyclohexane from 4-tert-butylcyclohexanone (B146137). The primary method detailed is a modification of the Corey-Fuchs reaction, a robust and widely utilized transformation in organic synthesis. This guide includes detailed experimental protocols, reaction mechanisms, data presentation in tabular format, and visualizations of the key processes to aid in understanding and practical application.

Introduction

The gem-dibromo functional group is a versatile intermediate in organic synthesis, serving as a precursor for the formation of alkynes, allenes, and other valuable structural motifs. The target molecule, this compound, incorporates a sterically bulky tert-butyl group, which can be a valuable feature in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on the efficient conversion of the readily available 4-tert-butylcyclohexanone to its corresponding gem-dibromide.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the reaction of 4-tert-butylcyclohexanone with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction is a variation of the well-established Corey-Fuchs olefination.

The reaction proceeds through the following key steps:

  • Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium (B103445) salt, which then, in the presence of a second equivalent of triphenylphosphine acting as a base, generates the dibromomethylenetriphenylphosphorane ylide.

  • Wittig-type Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 4-tert-butylcyclohexanone.

  • Oxaphosphetane Intermediate: This attack leads to the formation of a cyclic oxaphosphetane intermediate.

  • Product Formation: The oxaphosphetane collapses, yielding the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-tert-butylcyclohexanoneC₁₀H₁₈O154.25White solid
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29White crystalline solid
Carbon Tetrabromide (CBr₄)CBr₄331.63Colorless crystalline solid
This compoundC₁₀H₁₈Br₂298.06Not specified
Triphenylphosphine oxide (TPPO)C₁₈H₁₅PO278.28White crystalline solid
Reaction Parameters (Analogous System: Cyclohexanone)

Due to the lack of a specific published procedure for 4-tert-butylcyclohexanone, the following parameters are based on the analogous conversion of cyclohexanone (B45756) to 1,1-dibromocyclohexane. These should serve as a strong starting point for optimization.

ParameterValue
Stoichiometry (Ketone:PPh₃:CBr₄)1 : 2 : 1
SolventDichloromethane (B109758) (CH₂Cl₂)
Temperature0 °C to room temperature
Reaction Time2 - 4 hours
Typical Yield80-90%

Experimental Protocol

This protocol is adapted from established procedures for the gem-dibromination of cyclic ketones.

Materials:

  • 4-tert-butylcyclohexanone

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexane (B92381)

  • Diethyl ether

  • Silica (B1680970) gel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.0 eq.). Dissolve the triphenylphosphine in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The solution will typically turn from colorless to a yellow or orange color.

  • Substrate Addition: After stirring for 15-30 minutes at 0 °C, add a solution of 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • To the resulting residue, add a non-polar solvent such as hexane or a mixture of hexane and diethyl ether to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture through a pad of silica gel, washing with additional non-polar solvent. This step is crucial for removing the bulk of the triphenylphosphine oxide.

    • Collect the filtrate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • If further purification is necessary, perform column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient).

  • Isolation and Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

    • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare the data with expected values.

Visualizations

Reaction Pathway

Reaction_Pathway ketone 4-tert-butylcyclohexanone intermediate Oxaphosphetane Intermediate ketone->intermediate reagents PPh₃ + CBr₄ ylide [Ph₃P=CBr₂] reagents->ylide In situ generation ylide->intermediate Wittig-type reaction product 1,1-Dibromo-4-tert- butylcyclohexane intermediate->product Collapse byproduct Triphenylphosphine oxide (TPPO) intermediate->byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Dissolve PPh₃ in CH₂Cl₂ add_cbr4 Add CBr₄ at 0 °C start->add_cbr4 add_ketone Add 4-tert-butylcyclohexanone add_cbr4->add_ketone react Stir at room temperature add_ketone->react concentrate Concentrate reaction mixture react->concentrate precipitate Precipitate TPPO with hexane/ether concentrate->precipitate filter Filter through silica gel precipitate->filter purify Column Chromatography (if necessary) filter->purify isolate Isolate pure product purify->isolate

Caption: Step-by-step experimental workflow for the synthesis.

Purification Considerations

The primary challenge in the purification of the product is the removal of the triphenylphosphine oxide (TPPO) byproduct. TPPO is a highly polar and often crystalline solid. Several strategies can be employed for its removal:

  • Precipitation: As described in the protocol, TPPO has low solubility in non-polar solvents like hexane and diethyl ether, allowing for its precipitation from the crude reaction mixture.

  • Filtration through Silica Gel: A quick filtration through a short plug of silica gel can effectively remove a significant portion of the polar TPPO.

  • Column Chromatography: For obtaining highly pure material, column chromatography is the most effective method.

  • Acid-Base Extraction: In some cases, washing the organic layer with a dilute acid solution can help remove any remaining triphenylphosphine.

Safety Precautions

  • Carbon tetrabromide is a toxic and potentially harmful substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation and appropriate PPE.

  • Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Always follow standard laboratory safety procedures when handling chemicals and setting up reactions.

Conclusion

The synthesis of this compound from 4-tert-butylcyclohexanone via a Corey-Fuchs type reaction is an efficient and reliable method. This guide provides a detailed framework for researchers and professionals in the field of drug development to successfully synthesize this valuable intermediate. Careful execution of the experimental protocol and attention to the purification process are key to obtaining the desired product in high purity. The provided visualizations and data tables serve as a quick reference for the practical implementation of this synthetic transformation.

preparation of 1,1-Dibromo-4-tert-butylcyclohexane using PPh3 and CBr4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dibromo-4-tert-butylcyclohexane from 4-tert-butylcyclohexanone (B146137) utilizing triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This transformation is a key step in various synthetic pathways, providing a versatile gem-dibromoalkane intermediate. The described methodology is a variation of the Wittig reaction, specifically the olefination step of the Corey-Fuchs reaction.

Reaction Overview

The conversion of a ketone to a gem-dibromoalkane using triphenylphosphine and carbon tetrabromide proceeds via a phosphorus ylide intermediate. In this case, triphenylphosphine reacts with carbon tetrabromide to form a dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the carbonyl group of 4-tert-butylcyclohexanone in a Wittig-type olefination to yield the desired this compound and triphenylphosphine oxide as a byproduct.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound. Please note that the yield is representative and can vary based on reaction scale and purification efficiency.

ParameterValueUnitNotes
Reactants
4-tert-butylcyclohexanone1.0eqStarting material
Carbon Tetrabromide (CBr₄)2.0eqBromine source and ylide precursor
Triphenylphosphine (PPh₃)4.0eqYlide precursor
Solvent
Dichloromethane (B109758) (CH₂Cl₂)10mL/mmolAnhydrous
Reaction Conditions
Temperature0 to 25°CInitial cooling, then room temperature
Reaction Time12 - 24hoursMonitored by TLC
Product
This compoundRepresentative Yield: 70-85%%After purification

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • 4-tert-butylcyclohexanone

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hexane (B92381) (for purification)

  • Ethyl acetate (B1210297) (for purification)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane.

  • Ylide Formation: Cool the solution to 0 °C in an ice bath. To this solution, add carbon tetrabromide (2.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the phosphorus ylide. Stir the mixture at 0 °C for 30-60 minutes.

  • Addition of Ketone: Prepare a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) is typically effective in separating the desired product from the triphenylphosphine oxide.

  • Characterization: The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction Workflow

Reaction_Workflow Workflow for the Synthesis of this compound cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Triphenylphosphine (PPh3) in Anhydrous CH2Cl2 step1 Ylide Formation (0 °C) reagent1->step1 reagent2 Carbon Tetrabromide (CBr4) reagent2->step1 reagent3 4-tert-butylcyclohexanone in Anhydrous CH2Cl2 step2 Wittig Olefination (0 °C to RT) reagent3->step2 step1->step2 workup Aqueous Workup (NaHCO3, Brine) step2->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism Mechanism of Dibromomethylenation PPh3 PPh3 Ylide [Ph3P=CBr2] Ylide PPh3->Ylide + CBr4 CBr4 CBr4 Betaine Oxaphosphetane Intermediate Ylide->Betaine Attack on Carbonyl Ketone 4-tert-butyl- cyclohexanone Ketone->Betaine Product 1,1-Dibromo-4-tert- butylcyclohexane Betaine->Product Elimination Byproduct Ph3P=O Betaine->Byproduct Elimination

Caption: Simplified mechanism of the ketone to gem-dibromide conversion.

References

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1,1-dibromo-4-tert-butylcyclohexane. Due to the conformational rigidity imparted by the bulky tert-butyl group, this molecule serves as an excellent model for studying the effects of gem-dihalogen substitution on the cyclohexane (B81311) ring system. This document outlines the expected ¹H and ¹³C NMR spectral data, provides detailed experimental protocols for data acquisition, and includes visualizations to aid in understanding the structural relationships and analytical workflow.

Data Presentation

The quantitative NMR data for this compound is summarized below. These values are predicted based on the analysis of structurally similar substituted cyclohexanes and fundamental principles of NMR spectroscopy. The numbering convention used for peak assignments is illustrated in the molecular structure diagram in the subsequent section.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2ax, H6ax2.5 - 2.8dJ(ax,eq) = ~12-14
H2eq, H6eq2.1 - 2.4dJ(eq,ax) = ~12-14
H3ax, H5ax1.9 - 2.2m-
H3eq, H5eq1.4 - 1.7m-
H4ax1.0 - 1.3ttJ(ax,ax) = ~10-13, J(ax,eq) = ~3-5
-C(CH₃)₃0.8 - 1.0s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C160 - 70
C2, C640 - 50
C3, C525 - 35
C445 - 55
-C (CH₃)₃30 - 35
-C(C H₃)₃25 - 30

Molecular Structure and NMR Assignments

The structure of this compound with the IUPAC numbering scheme is presented below. The large tert-butyl group predominantly locks the cyclohexane ring in a chair conformation where it occupies an equatorial position to minimize steric strain. This conformational locking simplifies the NMR spectrum by reducing the complexity that would arise from rapid chair-flipping.

molecular_structure cluster_cyclohexane Cyclohexane Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 Br1 Br C1->Br1 Br2 Br C1->Br2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 tBu tert-Butyl C4->tBu C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound.

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents such as benzene-d₆ or acetone-d₆ may be used depending on sample solubility and the desired resolution of specific peaks.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent containing TMS.

    • Cap the NMR tube and gently agitate it until the sample is fully dissolved.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to obtain singlets for each carbon environment.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

Visualizations

NMR Analysis Workflow

The logical workflow for the characterization of this compound using NMR spectroscopy is depicted in the following diagram.

nmr_workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) D->E F Structure Elucidation and Verification E->F

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-Dibromo-4-tert-butylcyclohexane. Due to the absence of specific published spectra for this compound, this guide leverages established principles of NMR spectroscopy and data from analogous substituted cyclohexanes to predict and interpret its spectral features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound, with its bulky tert-butyl group, is expected to exist predominantly in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This conformational preference significantly influences the chemical environments of the cyclohexane (B81311) ring's protons and carbons.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display distinct signals for the axial and equatorial protons of the cyclohexane ring, in addition to the signal from the tert-butyl group. The presence of the two bromine atoms at the C1 position will cause a significant downfield shift for the adjacent protons on C2 and C6.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
-C(CH₃)₃0.9 - 1.1Singlet (s)-9H
H-4 (axial)1.1 - 1.3Multiplet (m)-1H
H-3, H-5 (equatorial)1.8 - 2.0Multiplet (m)-4H (total)
H-3, H-5 (axial)1.3 - 1.5Multiplet (m)
H-2, H-6 (equatorial)2.2 - 2.4Multiplet (m)-4H (total)
H-2, H-6 (axial)2.5 - 2.7Multiplet (m)

Note: The chemical shifts for the cyclohexane ring protons are complex and overlapping multiplets are expected. The assignments for axial and equatorial protons are based on the general principle that equatorial protons in cyclohexanes typically resonate at a lower field (higher ppm) than their axial counterparts.[1][2] The actual appearance will be a series of complex multiplets due to geminal and vicinal coupling.

Predicted ¹³C NMR Data

The carbon NMR spectrum will be simpler, with distinct signals for each chemically non-equivalent carbon atom. The carbon bearing the two bromine atoms (C1) is expected to be significantly shifted downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(C H₃)₃27 - 29
-C (CH₃)₃32 - 34
C447 - 49
C3, C525 - 28
C2, C638 - 42
C165 - 75

Note: These predictions are based on the analysis of similar substituted cyclohexane derivatives.[3][4][5] The exact chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocols

A standardized and meticulously followed experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[6]

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[7]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse ProgramStandard 1D pulseSingle pulse experiment
Spectral Width0 - 12 ppmTo cover the expected chemical shift range
Acquisition Time2 - 4 secondsTo ensure good digital resolution
Relaxation Delay1 - 2 secondsTo allow for full relaxation of protons
Number of Scans8 - 16To improve signal-to-noise ratio
Temperature298 K (25 °C)Standard operating temperature

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse ProgramProton-decoupledTo simplify the spectrum to singlets
Spectral Width0 - 220 ppmTo cover the full range of carbon chemical shifts
Acquisition Time1 - 2 secondsAdequate for most applications
Relaxation Delay2 - 5 secondsLonger delay needed for quaternary carbons
Number of Scans128 - 1024 (or more)To achieve sufficient signal-to-noise
Temperature298 K (25 °C)Standard operating temperature

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts (δ) of all signals in both ¹H and ¹³C spectra are determined.

  • Coupling Constant Measurement: For ¹H NMR, the coupling constants (J) for multiplets are measured to provide information about the connectivity of protons.

Visualizations

Molecular Structure and NMR Environments

The following diagram illustrates the key proton and carbon environments in this compound that give rise to distinct NMR signals.

G This compound: Key NMR Environments cluster_mol Chair Conformation cluster_legend NMR Signal Groups C1 C1 C2 C2 C1->C2 Br1 Br C1->Br1 Br2 Br C1->Br2 C3 C3 C2->C3 Hax2 Hₐ C2->Hax2 Heq2 Hₑ C2->Heq2 C4 C4 C3->C4 Hax3 Hₐ C3->Hax3 Heq3 Hₑ C3->Heq3 C5 C5 C4->C5 tBuC C(CH₃)₃ C4->tBuC C6 C6 C5->C6 C6->C1 Me CH₃ tBuC->Me C1_key C1_label C1_key->C1_label C1 (gem-dibromo) C26_key C26_label C26_key->C26_label C2, C6 & attached protons C35_key C35_label C35_key->C35_label C3, C5 & attached protons C4_key C4_label C4_key->C4_label C4 & attached proton tBu_key tBu_label tBu_key->tBu_label tert-Butyl group

Caption: Key proton and carbon environments in this compound.

General NMR Experimental Workflow

The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Integrate, Assign Peaks, Measure Couplings reference->analyze spectrum Final NMR Spectrum and Data Table analyze->spectrum

Caption: A generalized workflow for conducting an NMR experiment.

References

Mass Spectrometry Analysis of 1,1-Dibromo-4-tert-butylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,1-dibromo-4-tert-butylcyclohexane. While specific experimental data for this compound is not widely available in the public domain, this document outlines the theoretical fragmentation patterns, predicted mass spectral data, and a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to assist researchers in predicting, identifying, and characterizing this and similar halogenated cyclic compounds.

Introduction

This compound is a halogenated aliphatic cyclic compound with the molecular formula C10H18Br2 and a molecular weight of approximately 298.06 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a key feature for its identification.

Predicted Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak cluster and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting carbocations and radical species.

Molecular Ion

Due to the presence of two bromine isotopes, 79Br and 81Br, with nearly equal natural abundance, the molecular ion of this compound will appear as a triplet of peaks (M, M+2, M+4) in an approximate 1:2:1 intensity ratio.[3][4][5]

Key Fragmentation Pathways

The primary fragmentation pathways for this compound are expected to involve the loss of bromine atoms, the tert-butyl group, and rearrangements of the cyclohexane (B81311) ring.

  • Loss of a Bromine Radical: The initial fragmentation is likely the cleavage of a C-Br bond to lose a bromine radical (•Br), resulting in a carbocation. This will produce a characteristic doublet of peaks (m/z and m/z+2) with a 1:1 ratio, corresponding to the fragment containing one bromine atom.

  • Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another common fragmentation pathway for bromoalkanes.

  • Loss of the tert-Butyl Group: Cleavage of the bond between the cyclohexane ring and the tert-butyl group is expected, leading to a stable tert-butyl cation or a cyclohexyl radical.

  • Ring Opening and Subsequent Fragmentations: The cyclohexyl ring can undergo opening followed by further fragmentation to produce smaller aliphatic and bromine-containing ions.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

Quantitative Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the molecular ion and major fragment ions of this compound.

m/z (Predicted) Ion Formula Proposed Identity Isotopic Pattern Relative Abundance (Predicted)
296/298/300[C10H18Br2]+•Molecular Ion (M+)1:2:1Low
217/219[C10H18Br]+[M - Br]+1:1High
241/243[C6H8Br]+[M - C4H9 - H]+1:1Moderate
161/163[C6H10Br]+[M - C4H8 - Br]+1:1Moderate
137[C10H17]+[M - Br2 - H]+N/AModerate
81[C6H9]+Cyclohexenyl cationN/AModerate
57[C4H9]+tert-Butyl cationN/AHigh

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

4.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (if a standard is available) at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

4.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for low concentrations, or split (e.g., 20:1) for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4.3. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Spectral Interpretation: Analyze the mass spectrum for the characteristic molecular ion cluster (m/z 296/298/300) and the predicted fragment ions.

  • Library Matching: Compare the acquired mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the GC-MS analysis.

Fragmentation_Pathway M [C10H18Br2]+• m/z 296/298/300 F1 [C10H18Br]+ m/z 217/219 M->F1 - •Br F2 [C6H9Br]+• m/z 160/162 M->F2 - C4H9• F6 [C10H17Br]+• (Loss of HBr) M->F6 - HBr F3 [C4H9]+ m/z 57 F1->F3 - C6H9Br F4 [C6H9]+ m/z 81 F1->F4 - C4H9Br F5 [C10H17Br2]+• (Loss of H)

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Standard Solution Prep2 Sample Extraction (if needed) GC Gas Chromatography (Separation) Prep2->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution DP1 Peak Identification MS->DP1 DP2 Mass Spectrum Extraction DP1->DP2 DP3 Spectral Interpretation DP2->DP3

Caption: General experimental workflow for GC-MS analysis.

References

physical and chemical properties of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and speculative biological properties of 1,1-Dibromo-4-tert-butylcyclohexane. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data from structurally related compounds, and plausible synthetic pathways. The core focus is on the profound influence of the 4-tert-butyl group on the molecule's conformational stability and its implications for reactivity and spectral properties. A detailed, putative experimental protocol for its synthesis from 4-tert-butylcyclohexanone (B146137) is presented. This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics of sterically locked gem-dihalocyclohexanes.

Introduction

This compound is a halogenated derivative of cyclohexane (B81311) characterized by a geminal dibromo substitution and a bulky tert-butyl group at the C4 position. The presence of the tert-butyl group acts as a "conformational lock," predominantly forcing the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. This fixed conformation dictates the chemical environment of all atoms in the ring, making this molecule and its analogues valuable substrates for stereochemical and mechanistic studies. While direct experimental data on this compound is scarce in publicly available literature, its structural features suggest potential applications in synthetic chemistry as a building block and in medicinal chemistry, drawing parallels from bioactive halogenated alicyclic compounds.

Chemical and Physical Properties

Identifiers and General Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 105669-73-6PubChem[1]
Molecular Formula C₁₀H₁₈Br₂PubChem[1]
Molecular Weight 298.06 g/mol PubChem[1]
Canonical SMILES CC(C)(C)C1CCC(CC1)(Br)BrPubChem[1]
InChIKey LXSGTDINQUVQDF-UHFFFAOYSA-NPubChem[1]
Appearance Estimated: Colorless to pale yellow solid or oil-
Estimated Physical Properties
PropertyEstimated ValueNotes
Melting Point (°C) > 50Likely a solid at room temperature. The starting material, 4-tert-butylcyclohexanone, has a melting point of 48-51 °C. The significant increase in molecular weight and polarity suggests a higher melting point.
Boiling Point (°C) > 250 (at 760 mmHg)A high boiling point is expected due to the high molecular weight. The boiling point of the precursor ketone is 113-116 °C at 20 mmHg.
Density (g/mL) ~1.4 - 1.5Expected to be significantly denser than water due to the presence of two bromine atoms.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane, diethyl ether).Typical for halogenated hydrocarbons.
XLogP3 4.9PubChem[1]

Conformational Analysis

The most critical chemical feature of this compound is its conformational rigidity. The steric bulk of the tert-butyl group is so large that it overwhelmingly favors the equatorial position in a chair conformation to avoid energetically costly 1,3-diaxial interactions. This effectively "locks" the ring in a single predominant conformation.

In this locked conformation:

  • The tert-butyl group is equatorial .

  • The C1 carbon bears two bromine atoms. One bromine atom will be in an axial position, and the other will be in an equatorial position.

  • The hydrogens on C2, C3, C5, and C6 have fixed axial or equatorial orientations, leading to a predictable and simplified NMR spectrum compared to a conformationally mobile cyclohexane.

This fixed geometry is crucial for understanding the molecule's reactivity and interpreting its spectroscopic data.

G cluster_0 Conformational Equilibrium cluster_1 Resulting Structure Axial t-Butyl (High Energy) Axial t-Butyl (High Energy) Equatorial t-Butyl (Low Energy) Equatorial t-Butyl (Low Energy) Axial t-Butyl (High Energy)->Equatorial t-Butyl (Low Energy) Ring Flip (Highly Unfavorable) Locked Conformation Locked Conformation Equatorial t-Butyl (Low Energy)->Locked Conformation Predominates (>99.9%) Axial Bromine Axial Bromine Locked Conformation->Axial Bromine C1 Substitution Equatorial Bromine Equatorial Bromine Locked Conformation->Equatorial Bromine C1 Substitution Fixed H Positions Fixed H Positions Locked Conformation->Fixed H Positions Ring-wide effect

Caption: Logical flow of conformational preference in 4-tert-butylcyclohexane derivatives.

Proposed Synthesis and Experimental Protocol

This compound is not commercially available from major suppliers and must be synthesized. The most direct route is the geminal dibromination of the corresponding ketone, 4-tert-butylcyclohexanone. The reaction with phosphorus pentabromide (PBr₅) is a known method for this transformation, although it can be accompanied by side reactions such as α-bromination.

Synthetic Scheme

Synthesis reactant 4-tert-butylcyclohexanone (Ketone) product This compound (gem-Dibromide) reactant->product Reaction reagent Phosphorus Pentabromide (PBr5) Inert Solvent (e.g., CCl4) reagent->product Reagent byproduct POBr3 product->byproduct Byproduct

References

Conformational Analysis of 1,1-Dibromo-4-tert-butylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational analysis of 1,1-Dibromo-4-tert-butylcyclohexane, focusing on the principles governing its three-dimensional structure and the energetic consequences of the chair flip. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as molecular geometry dictates intermolecular interactions and biological activity.

Introduction to Cyclohexane (B81311) Conformations

Cyclohexane rings adopt a puckered chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). A rapid process known as a chair flip interconverts these two chair forms, causing axial substituents to become equatorial and vice versa. For substituted cyclohexanes, the two chair conformers are often not of equal energy, and the equilibrium will favor the more stable conformation.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound is overwhelmingly dictated by the steric requirements of the bulky tert-butyl group. The tert-butyl group has a very large A-value, which is a measure of the energy difference between the axial and equatorial positions for a given substituent.

In the case of this compound, two primary chair conformations can be considered. In one conformation, the tert-butyl group occupies an equatorial position, while in the other, it is in an axial position. Due to the gem-dibromo substitution at the C1 position, one bromine atom must be axial and the other equatorial in both chair forms.

The steric hindrance experienced by an axial substituent due to 1,3-diaxial interactions with other axial hydrogens makes the axial position energetically unfavorable for large groups. The tert-butyl group, with its significant steric bulk, strongly disfavors the axial position. This preference is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively holding the cyclohexane ring in the conformation where it is equatorial.

Consequently, the equilibrium for the chair flip of this compound lies heavily towards the conformer with the equatorial tert-butyl group. The alternative conformation, with an axial tert-butyl group, is significantly higher in energy and exists in a negligible amount at room temperature.

Quantitative Conformational Analysis

The energy difference (ΔG) between the two chair conformers of a substituted cyclohexane can be estimated using A-values. The A-value for a tert-butyl group is approximately 5.0 kcal/mol, while the A-value for a bromine atom is around 0.38-0.55 kcal/mol.

In the chair flip of this compound, the primary energetic contribution comes from moving the tert-butyl group from an equatorial to an axial position. The change in the positions of the two bromine atoms (one going from axial to equatorial and the other from equatorial to axial) results in a negligible net change in their steric interactions. Therefore, the energy difference between the two conformers is dominated by the A-value of the tert-butyl group.

ConformerSubstituent PositionsRelative Free Energy (ΔG) (kcal/mol)Population at 298 K (%)
A (More Stable)4-tert-butyl: Equatorial1-Bromo: Axial1-Bromo: Equatorial~0>99.9
B (Less Stable)4-tert-butyl: Axial1-Bromo: Equatorial1-Bromo: Axial~5.0<0.1

Note: The relative free energy is an estimation based on the A-value of the tert-butyl group, which is the major contributing factor to the conformational preference.

Experimental and Computational Methodologies

The conformational analysis of substituted cyclohexanes is typically carried out using a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria.[1] At sufficiently low temperatures, the rate of the chair flip becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. Integration of these signals allows for the determination of the relative populations of the conformers, from which the free energy difference (ΔG) can be calculated using the following equation:

ΔG = -RT ln(K)

where:

  • R is the gas constant

  • T is the temperature in Kelvin

  • K is the equilibrium constant ([equatorial conformer]/[axial conformer])

General Experimental Protocol for Low-Temperature NMR:

  • A solution of this compound is prepared in a suitable low-freezing solvent (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or a mixture of deuterated solvents).

  • The sample is placed in the NMR spectrometer, and the temperature is gradually lowered.

  • ¹H and ¹³C NMR spectra are acquired at various temperatures.

  • The coalescence temperature (the temperature at which the signals for the two conformers merge) is determined to calculate the energy barrier for the chair flip.

  • At a temperature where the chair flip is slow, the signals for the individual conformers are integrated to determine their relative populations and calculate ΔG.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are valuable for predicting the relative energies and geometries of different conformers.

General Computational Protocol:

  • The 3D structures of both chair conformers of this compound are built using molecular modeling software.

  • Geometry optimization is performed for each conformer using a suitable computational method (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • The electronic energies of the optimized structures are calculated.

  • Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • The relative Gibbs free energies of the two conformers are calculated to determine their relative populations at a given temperature.

Visualizing the Chair Flip Equilibrium

The chair flip of this compound can be visualized as a dynamic equilibrium between the two chair conformations.

Chair flip equilibrium of this compound.

The logical relationship for determining the favored conformer is based on the steric hindrance of the substituents.

G A Substituent C tert-Butyl A->C D Bromine A->D B Steric Hindrance (A-value) E High A-value (~5.0 kcal/mol) B->E for t-Bu F Low A-value (~0.5 kcal/mol) B->F for Br C->B determines D->B determines G Strong Preference for Equatorial Position E->G H Favored Conformation: tert-Butyl Equatorial G->H

Decision logic for the favored conformer.

Conclusion

The conformational analysis of this compound is a clear example of how a single, sterically demanding substituent can dominate the conformational landscape of a cyclic molecule. The overwhelming preference of the tert-butyl group for the equatorial position effectively locks the cyclohexane ring into a single, low-energy conformation. This principle is fundamental in medicinal chemistry and materials science, where the precise three-dimensional arrangement of atoms is critical for function. The methodologies outlined in this guide, including NMR spectroscopy and computational chemistry, provide the necessary tools for a thorough investigation of the conformational properties of such molecules.

References

IUPAC naming and structure of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1-Dibromo-4-tert-butylcyclohexane: IUPAC Naming and Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and conformational analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key physicochemical data, outlines a detailed experimental protocol for its synthesis, and utilizes visualizations to illustrate its structural and synthetic aspects.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound is This compound , as defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1] The name is derived as follows:

  • Cyclohexane (B81311): The core of the molecule is a six-membered carbon ring with only single bonds.

  • tert-butyl: A bulky tertiary butyl group (–C(CH₃)₃) is attached to the cyclohexane ring.

  • 4-tert-butyl: The position of the tert-butyl group is at the fourth carbon atom of the cyclohexane ring.

  • Dibromo: Two bromine atoms are substituents on the ring.

  • 1,1-Dibromo: Both bromine atoms are attached to the same carbon atom, which is designated as the first carbon of the ring.

The chemical structure is systematically built by numbering the cyclohexane ring starting from the carbon atom bearing the two bromine atoms as position 1, and numbering in the direction that gives the tert-butyl group the lowest possible locant, which is position 4.

Below is a diagram illustrating the logical relationship between the IUPAC name and the chemical structure.

IUPAC_Structure_Relationship cluster_iupac IUPAC Name Components cluster_structure Chemical Structure Features 1,1-Dibromo 1,1-Dibromo Br_atoms Two Bromine atoms on the same Carbon 1,1-Dibromo->Br_atoms specifies substituents and their positions 4-tert-butyl 4-tert-butyl tert_butyl_group tert-butyl group at position 4 4-tert-butyl->tert_butyl_group specifies substituent and its position cyclohexane cyclohexane cyclohexane_ring Six-membered Carbon Ring cyclohexane->cyclohexane_ring defines the core structure Structure This compound (Chemical Structure)

Caption: IUPAC name to structure relationship.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for this compound is presented in the table below. These values are primarily sourced from computational models and databases such as PubChem.

PropertyValueSource
Molecular Formula C₁₀H₁₈Br₂PubChem[1]
Molecular Weight 298.06 g/mol PubChem[1]
CAS Number 105669-73-6PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C)(C)C1CCC(CC1)(Br)BrPubChem[1]
InChIKey LXSGTDINQUVQDF-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Computed) 4.9PubChem[1]
Exact Mass 297.97548 DaPubChem[1]
Monoisotopic Mass 295.97753 DaPubChem[1]

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain. The presence of a bulky tert-butyl group has a profound influence on the conformational equilibrium. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial position to avoid significant steric hindrance (1,3-diaxial interactions) that would occur in an axial position.

In the chair conformation of this compound, the tert-butyl group at the C4 position will exist almost exclusively in the equatorial position. Consequently, the two bromine atoms at the C1 position will have one occupying an axial position and the other an equatorial position. A ring flip would force the tert-butyl group into a highly unfavorable axial position, making the alternative chair conformation significantly higher in energy and thus negligibly populated at room temperature.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved by the gem-dibromination of the corresponding ketone, 4-tert-butylcyclohexanone (B146137). A common method for this transformation is the reaction of the ketone with phosphorus pentabromide (PBr₅). The following protocol is based on established procedures for the synthesis of gem-dibromides from cyclic ketones.

Reaction Scheme:

4-tert-butylcyclohexanone + PBr₅ → this compound + POBr₃

Materials and Reagents:

  • 4-tert-butylcyclohexanone

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous carbon tetrachloride. Cool the flask in an ice bath.

  • Addition of PBr₅: Carefully add phosphorus pentabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker of ice water with vigorous stirring to quench the excess PBr₅ and hydrolyze the phosphorus oxybromide (POBr₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using hexane as the eluent.

Safety Precautions: Phosphorus pentabromide is highly corrosive and reacts violently with water. This entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start dissolve Dissolve 4-tert-butylcyclohexanone in anhydrous CCl4 start->dissolve cool_ice_bath Cool to 0-10 °C in an ice bath dissolve->cool_ice_bath add_PBr5 Add PBr5 portion-wise cool_ice_bath->add_PBr5 reflux Warm to RT and reflux (2-4 hours) add_PBr5->reflux quench Cool and quench in ice water reflux->quench workup Aqueous workup: - Separate layers - Wash with NaHCO3 - Wash with brine quench->workup dry_concentrate Dry over MgSO4 and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: This compound purify->end

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the IUPAC naming, structure, and a plausible synthetic route for this compound. The conformational analysis highlights the dominant role of the equatorial tert-butyl group in determining the molecule's geometry. While specific experimental data for this compound is sparse, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and scientists working with this and related molecules. The provided experimental protocol outlines a practical method for its synthesis, enabling further investigation into its properties and applications.

References

An In-depth Technical Guide to Two Disparate Chemical Entities: 1,1-dibromo-4-tert-butylcyclohexane and Flumetralin

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Chemical Identification: A significant discrepancy exists between the provided CAS number (105669-73-6) and the chemical name (1-(2-chloro-6-fluorobenzyl)-5-methoxy-N,N-dimethyl-1H-indole-3-methanamine). The CAS number correctly identifies 1,1-dibromo-4-tert-butylcyclohexane . The provided chemical name does not correspond to this CAS number and appears to be a novel or incorrectly cited compound. However, it bears structural similarities to the well-documented plant growth regulator, Flumetralin (CAS 62924-70-3), whose IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline.

This guide will, therefore, provide a detailed overview of both This compound and Flumetralin , addressing their distinct properties and commercial availability. It is crucial for researchers to verify the correct chemical identity before proceeding with any experimental work.

Section 1: this compound (CAS 105669-73-6)

This compound is a halogenated derivative of tert-butylcyclohexane. Its utility in research and development is likely as a synthetic intermediate or building block in organic chemistry.

Chemical and Physical Properties
PropertyValueSource
CAS Number 105669-73-6[1][2][3]
Molecular Formula C10H18Br2[2]
Molecular Weight 298.06 g/mol [2]
IUPAC Name This compound[2]
SMILES CC(C)(C)C1CCC(CC1)(Br)Br[2]
InChI InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3[2]
InChIKey LXSGTDINQUVQDF-UHFFFAOYSA-N[2]
Biological Activity and Signaling Pathways

There is no significant information available in the public domain regarding the biological activity or associated signaling pathways of this compound in the context of drug development. Its primary application is anticipated to be in chemical synthesis.

Experimental Protocols
Suppliers

A number of chemical suppliers offer this compound for research purposes. These include:

  • Chemsrc [1]

  • Guidechem [3][4]

  • Biosynth [5][6]

  • BLDpharm

  • CymitQuimica [5]

Section 2: Flumetralin (CAS 62924-70-3)

Flumetralin is a synthetic compound primarily used as a plant growth regulator, specifically for the control of sucker growth in tobacco.[5][7][8] Its mechanism of action in plants involves the inhibition of cell division. While its direct application in drug development is not established, the study of its biological effects could offer insights into cell cycle regulation.

Chemical and Physical Properties
PropertyValueSource
CAS Number 62924-70-3[7][9][10][11][12]
Molecular Formula C16H12ClF4N3O4[7][12]
Molecular Weight 421.73 g/mol [7][12]
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline[13]
Synonyms CGA-41065, Premier, Prime+[7][13]
Melting Point 102 °C[8]
Boiling Point 459.6 °C (estimated)[8]
Solubility in Water 0.07 mg/L at 25 °C[8]
logP (o/w) 5.450[8]
SMILES CCN(CC1=C(C=CC=C1F)Cl)C2=C(C=C(C=C2--INVALID-LINK--[O-])C(F)(F)F)--INVALID-LINK--[O-][12]
InChI InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3[12]
InChIKey PWNAWOCHVWERAR-UHFFFAOYSA-N[12]
Biological Activity and Signaling Pathways

The primary biological activity of Flumetralin is as a plant growth regulator. It is absorbed by the plant and inhibits the division of meristematic cells, thereby controlling the growth of axillary buds.[1] There is no established research on its specific signaling pathways in mammalian cells relevant to drug development.

Experimental Protocols

Detailed experimental protocols for Flumetralin are predominantly focused on its application in agriculture for controlling plant growth. Protocols for its use in a drug development research context are not publicly available.

General Synthesis Approach

The synthesis of Flumetralin generally involves the reaction of a substituted aniline (B41778) with fluorinated and chlorinated aromatic intermediates.[14] This process typically includes nitration, halogenation, and condensation steps.

Suppliers

Flumetralin is available from a variety of chemical suppliers, often for research and agricultural purposes:

  • Santa Cruz Biotechnology [7]

  • COLORKEM [9]

  • CPAChem [10]

  • BIOZOL [11]

  • AccuStandard [12]

  • The Good Scents Company [8]

  • Sigma-Aldrich [8]

  • BOC Sciences [8]

Conclusion

This technical guide has provided a summary of the available information for this compound (CAS 105669-73-6) and Flumetralin (CAS 62924-70-3), prompted by a query with a conflicting CAS number and chemical name. For researchers in drug development, this compound may serve as a starting material for synthesis, while Flumetralin's established role is in agriculture. Due to the lack of publicly available data on signaling pathways and detailed experimental protocols relevant to drug development for either compound, no visualizations could be generated. It is imperative for researchers to confirm the precise identity and purity of their chemical reagents before commencing any investigation.

References

Methodological & Application

Application of 1,1-Dibromo-4-tert-butylcyclohexane in the Corey-Fuchs Reaction for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Corey-Fuchs reaction is a powerful and versatile two-step method for the conversion of aldehydes and ketones into terminal alkynes.[1][2][3] This reaction has found extensive application in the synthesis of natural products and complex organic molecules, where the introduction of an alkyne moiety is a crucial step.[4] The process first involves the transformation of a carbonyl compound into a gem-dibromoalkene, which is then treated with a strong base to yield the corresponding alkyne through a Fritsch-Buttenberg-Wiechell rearrangement.[1][2][5] This application note provides a detailed protocol for the use of 1,1-Dibromo-4-tert-butylcyclohexane, derived from 4-tert-butylcyclohexanone (B146137), in the Corey-Fuchs reaction to synthesize 4-tert-butylcyclohex-1-yne. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

The overall transformation can be summarized in two key stages:

  • Corey-Fuchs Olefination: The reaction of 4-tert-butylcyclohexanone with a phosphorus ylide, generated in situ from triphenylphosphine (B44618) and carbon tetrabromide, to produce 1,1-dibromomethylene-4-tert-butylcyclohexane.[2]

  • Fritsch-Buttenberg-Wiechell Rearrangement: The treatment of the resulting gem-dibromoalkene with a strong base, such as n-butyllithium, to induce elimination and rearrangement to the final product, 4-tert-butylcyclohex-1-yne.[1][5]

Reaction Pathway and Mechanism

The Corey-Fuchs reaction proceeds through a well-established mechanism. The first step is analogous to a Wittig reaction, where a phosphorus ylide reacts with a ketone to form a dibromoalkene.[6] The second step involves a lithium-halogen exchange followed by an α-elimination to generate a carbene, which then undergoes a 1,2-rearrangement to form the alkyne.[1][2]

Corey_Fuchs_Pathway Overall Reaction Pathway Ketone 4-tert-butylcyclohexanone Reagents1 1. PPh3, CBr4 2. 4-tert-butylcyclohexanone Dibromoalkene 1,1-dibromomethylene-4-tert-butylcyclohexane Reagents1->Dibromoalkene Step 1: Olefination Reagents2 n-BuLi, THF, -78 °C to rt Alkyne 4-tert-butylcyclohex-1-yne Reagents2->Alkyne Step 2: Alkyne Formation

Figure 1: Overall two-step synthesis of 4-tert-butylcyclohex-1-yne.

Experimental Protocols

Step 1: Synthesis of 1,1-dibromomethylene-4-tert-butylcyclohexane

This protocol outlines the conversion of 4-tert-butylcyclohexanone to its corresponding gem-dibromoalkene.

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.5 eq) to the stirred solution. The mixture will turn into a yellowish ylide solution. Stir for 15 minutes at 0 °C.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), triturate the reaction mixture with cold hexanes to precipitate excess triphenylphosphine and triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,1-dibromomethylene-4-tert-butylcyclohexane.[7]

Step 2: Synthesis of 4-tert-butylcyclohex-1-yne from 1,1-dibromomethylene-4-tert-butylcyclohexane

This protocol details the conversion of the gem-dibromoalkene to the terminal alkyne.

Materials:

Procedure:

  • Dissolve 1,1-dibromomethylene-4-tert-butylcyclohexane (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) to the stirred solution. The reaction mixture may change color.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with a mixture of ethyl acetate and hexanes (1:1).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylcyclohex-1-yne.[7] Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation

The following table summarizes representative reaction conditions and yields for the two-step synthesis. The data is based on analogous reactions reported in the literature for cyclic ketones.

StepReactantKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 4-tert-butylcyclohexanonePPh₃, CBr₄DCM0 to rt12-1680-90
2 1,1-dibromomethylene-4-tert-butylcyclohexanen-BuLiTHF-78 to rt285-95

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow Diagram cluster_step1 Step 1: Olefination cluster_step2 Step 2: Alkyne Formation A Dissolve PPh3 in anhydrous DCM B Cool to 0 °C A->B C Add CBr4, stir 15 min B->C D Add 4-tert-butylcyclohexanone solution C->D E Warm to rt, stir overnight D->E F Triturate with cold hexanes E->F G Filter and concentrate F->G H Purify by column chromatography G->H I Dissolve dibromoalkene in anhydrous THF H->I Proceed with purified dibromoalkene J Cool to -78 °C I->J K Add n-BuLi, stir 1 h J->K L Warm to rt, stir 1 h K->L M Quench with aq. NH4Cl L->M N Extract with EtOAc/Hexanes M->N O Dry and concentrate N->O P Isolate crude product O->P

Figure 2: Step-by-step workflow for the synthesis.

Conclusion

The Corey-Fuchs reaction provides an efficient route for the synthesis of 4-tert-butylcyclohex-1-yne from 4-tert-butylcyclohexanone via the key intermediate this compound. The provided protocols are robust and can be adapted for various substituted cyclic ketones. This methodology is highly valuable for the introduction of strained cycloalkynes in drug discovery and materials science, enabling the construction of complex molecular architectures. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields.

References

Application Notes and Protocols for Olefination Reactions with 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential olefination strategies starting from 1,1-dibromo-4-tert-butylcyclohexane. While direct olefination of this specific gem-dibromide to form 4-tert-butyl-1-methylenecyclohexane is not extensively documented, this guide outlines analogous and theoretically sound methodologies based on established reactions of gem-dibromoalkanes. The protocols provided are adapted from known procedures for similar substrates and should be considered as starting points for optimization.

Introduction

Olefination reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon double bonds. The substrate, this compound, a gem-dibromide, offers a unique precursor for the synthesis of various alkene-containing molecules, including the exocyclic alkene, 4-tert-butyl-1-methylenecyclohexane. The bulky tert-butyl group serves as a conformational lock, providing stereochemical control and influencing reactivity. This document explores two primary olefination pathways starting from this gem-dibromide: reductive elimination and reactions involving organometallic intermediates.

Data Presentation

Table 1: Theoretical Olefination Reactions of this compound
Reaction TypeReagentsProposed Product(s)Key Features
Reductive EliminationZinc dust4-tert-butyl-1-methylenecyclohexaneDirect conversion to the exo-methylene derivative.
Organometallic Intermediate (Intramolecular)n-Butyllithium or Grignard Reagent4-tert-butyl-1-methylenecyclohexaneFormation of a carbenoid or related species followed by elimination.
Takai-Lombardo Olefination (Intermolecular)CrCl₂, Haloform (e.g., CHI₃), Aldehyde/KetoneVinyl halides or substituted alkenesForms a new C=C bond with an external carbonyl compound.[1]
Table 2: Spectroscopic Data for Key Compounds
Compound13C NMR (CDCl₃, δ ppm)1H NMR (CDCl₃, δ ppm)Reference
4-tert-Butylcyclohexanone211.6, 46.6, 41.0, 32.2, 27.4-[2]
trans-4-tert-Butyl-1-methylcyclohexane--[3]
4-tert-Butyl-1-methylenecyclohexaneNot availableNot available-

Experimental Protocols

Protocol 1: Reductive Elimination of this compound with Zinc Dust (Adapted Protocol)

This protocol is adapted from the procedure for the reductive elimination of vicinal dibromides.[4] Optimization will be necessary for the gem-dibromide substrate.

Objective: To synthesize 4-tert-butyl-1-methylenecyclohexane via reductive elimination.

Materials:

  • This compound

  • Zinc dust (activated)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend activated zinc dust (2.0 eq.) in glacial acetic acid (10 mL per 1 g of substrate).

  • Add a solution of this compound (1.0 eq.) in diethyl ether (5 mL per 1 g of substrate) dropwise to the stirred zinc suspension.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to yield 4-tert-butyl-1-methylenecyclohexane.

Expected Outcome: Formation of the exo-methylene product. Yields are expected to vary and require optimization.

Protocol 2: Olefination via an Organolithium Intermediate (General Protocol)

This protocol outlines a general procedure for the reaction of a gem-dibromide with an organolithium reagent. Caution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and must be handled under an inert atmosphere by trained personnel.[5][6]

Objective: To generate a lithium carbenoid from this compound for subsequent olefination.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Inert gas line (Argon or Nitrogen)

  • Schlenk flask and syringes

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq.) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to allow for the formation of the lithium carbenoid.

  • Slowly warm the reaction to room temperature to promote the intramolecular elimination to the alkene.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_path1 Reductive Elimination cluster_path2 Organometallic Pathway cluster_product Product start This compound reductive_elimination Reductive Elimination (e.g., Zn dust) start->reductive_elimination Zn, AcOH organometallic Organometallic Intermediate (e.g., n-BuLi) start->organometallic n-BuLi, THF, -78 °C product 4-tert-butyl-1-methylenecyclohexane reductive_elimination->product intramolecular Intramolecular Elimination organometallic->intramolecular Warm to RT intramolecular->product

Caption: Potential synthetic pathways from this compound.

Experimental_Workflow start Start: This compound reaction Olefination Reaction (e.g., Reductive Elimination) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, GC-MS) purification->analysis product Product: 4-tert-butyl-1-methylenecyclohexane analysis->product

References

Application Notes and Protocols: Synthesis of Hindered Alkenes from 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the hindered alkene, 4-tert-butylmethylenecyclohexane, commencing from 1,1-dibromo-4-tert-butylcyclohexane. The synthetic strategy is predicated on a modified Corey-Fuchs reaction, a robust and widely applicable method for the formation of carbon-carbon double bonds. These protocols are intended to furnish researchers, particularly those in the fields of medicinal chemistry and drug development, with a reliable methodology for accessing sterically encumbered alkenes, which are pivotal structural motifs in numerous biologically active molecules.

Introduction

Hindered alkenes, characterized by bulky substituents adjacent to the double bond, are crucial components in a myriad of pharmacologically significant compounds. Their sterically congested nature can impart unique conformational constraints and metabolic stability, rendering them attractive moieties in drug design. The synthesis of such structures, however, can be challenging due to steric hindrance. This application note details a practical and efficient two-step procedure for the preparation of 4-tert-butylmethylenecyclohexane, a representative hindered alkene, from the readily accessible this compound. The synthesis involves an initial elimination reaction to form a bromoalkene intermediate, followed by a reduction step.

Reaction Pathway

The overall synthetic transformation from this compound to 4-tert-butylmethylenecyclohexane can be conceptualized as a two-step process. The first step involves the elimination of one equivalent of hydrogen bromide to yield a vinyl bromide. The subsequent step is the reduction of the vinyl bromide to the desired alkene.

Reaction_Pathway start This compound intermediate 1-Bromo-4-tert-butyl-1-cyclohexene start->intermediate Base (e.g., t-BuOK) product 4-tert-Butylmethylenecyclohexane intermediate->product Reducing Agent (e.g., n-BuLi, then H2O)

Caption: Reaction scheme for the synthesis of 4-tert-butylmethylenecyclohexane.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where indicated, and reactions are to be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 1-Bromo-4-tert-butyl-1-cyclohexene (Intermediate)

This procedure is adapted from the general principles of elimination reactions on gem-dihalides.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 1-bromo-4-tert-butyl-1-cyclohexene.

Synthesis of 4-tert-Butylmethylenecyclohexane (Final Product)

This protocol is based on the lithium-halogen exchange followed by quenching, a common procedure for the reduction of vinyl halides.

Protocol:

  • To a solution of 1-bromo-4-tert-butyl-1-cyclohexene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-tert-butylmethylenecyclohexane.

Data Presentation

CompoundStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-4-tert-butyl-1-cyclohexeneThis compoundPotassium tert-butoxideTHF0 to RT1275-85
4-tert-Butylmethylenecyclohexane1-Bromo-4-tert-butyl-1-cyclohexenen-Butyllithium, WaterTHF-78 to RT1.580-90

Table 1: Summary of reaction conditions and yields for the synthesis of 4-tert-butylmethylenecyclohexane.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4-tert-Butylcyclohexanone (starting material precursor)2.35-2.25 (m, 4H), 2.15-2.05 (m, 1H), 1.50-1.40 (m, 4H), 0.90 (s, 9H)212.5, 47.5, 41.2, 32.4, 27.6
4-tert-Butylmethylenecyclohexane4.65 (s, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 1H), 1.30-1.20 (m, 2H), 1.10-1.00 (m, 2H), 0.86 (s, 9H)149.8, 106.2, 47.8, 36.2, 32.3, 28.8, 27.5

Table 2: Spectroscopic data for key compounds.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Bromoalkene cluster_step2 Step 2: Synthesis of Alkene s1_start Dissolve this compound in THF s1_reagent Add Potassium tert-butoxide at 0 °C s1_start->s1_reagent s1_react Stir at RT for 12h s1_reagent->s1_react s1_workup Quench, Extract, Dry, Concentrate s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 1-Bromo-4-tert-butyl-1-cyclohexene s1_purify->s1_product s2_start Dissolve 1-bromo-4-tert-butyl-1-cyclohexene in THF s2_reagent Add n-BuLi at -78 °C s2_start->s2_reagent s2_react Stir at -78 °C for 1h s2_reagent->s2_react s2_quench Quench with Water s2_react->s2_quench s2_workup Extract, Dry, Concentrate s2_quench->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product 4-tert-Butylmethylenecyclohexane s2_purify->s2_product

Application Notes and Protocols: 1,1-Dibromo-4-tert-butylcyclohexane as a Versatile Scaffold for Natural Product Analogue and Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-4-tert-butylcyclohexane is a readily available gem-dibrominated cycloalkane. While its direct application in the total synthesis of specific, named natural products is not extensively documented in scientific literature, its chemical reactivity makes it a valuable starting material for the synthesis of diverse molecular scaffolds. The tert-butyl group provides a conformational lock, leading to more predictable stereochemical outcomes in subsequent reactions. This attribute, combined with the synthetic versatility of the gem-dibromo functionality, positions this compound as a promising building block for the generation of libraries of natural product analogues and other bioactive molecules for drug discovery and development.

This document outlines potential synthetic transformations of this compound and provides detailed protocols for key reactions, highlighting its utility in creating functionalized cyclohexene (B86901) and cyclohexane (B81311) derivatives.

Potential Synthetic Transformations

The primary synthetic utility of this compound stems from its ability to undergo elimination reactions to form unsaturated derivatives. These derivatives, in turn, can serve as versatile intermediates for a variety of functionalization and cross-coupling reactions.

A key transformation is the conversion to 4-tert-butylcyclohexene (B1265666) and 1-bromo-4-tert-butylcyclohexene. The latter is a valuable precursor for introducing molecular diversity through well-established cross-coupling methodologies. The resulting 4-tert-butylcyclohexyl moiety is a desirable feature in medicinal chemistry, as its lipophilicity and rigid conformation can enhance binding affinity and metabolic stability of drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylcyclohexene via Reductive Dehalogenation

This protocol describes the conversion of this compound to 4-tert-butylcyclohexene.

Materials:

  • This compound

  • Zinc dust

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of zinc dust (5 equivalents) in acetic acid (10 mL per gram of substrate) in a round-bottom flask, add a solution of this compound (1 equivalent) in diethyl ether (5 mL per gram of substrate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the excess zinc dust.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure 4-tert-butylcyclohexene.

Protocol 2: Synthesis of 1-Bromo-4-tert-butylcyclohexene via Elimination

This protocol outlines the preparation of 1-bromo-4-tert-butylcyclohexene, a key intermediate for cross-coupling reactions.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or nitrogen gas supply

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1 equivalent) in anhydrous THF (10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF via syringe.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain 1-bromo-4-tert-butylcyclohexene.

Protocol 3: Suzuki Cross-Coupling of 1-Bromo-4-tert-butylcyclohexene

This protocol describes a representative Suzuki cross-coupling reaction to introduce an aryl group onto the cyclohexene ring.

Materials:

  • 1-Bromo-4-tert-butylcyclohexene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (B44618) (PPh3)

  • Potassium carbonate

  • 1,4-Dioxane (B91453)

  • Water

  • Argon or nitrogen gas supply

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-bromo-4-tert-butylcyclohexene (1 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (3 equivalents).

  • Add 1,4-dioxane (10 mL per gram of bromide).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-tert-butyl-1-arylcyclohexene.

Data Presentation

The following tables summarize the expected outcomes for the described protocols based on analogous reactions reported in the literature.

Table 1: Expected Outcome of Reductive Dehalogenation

SubstrateProductReagentsExpected Yield (%)
This compound4-tert-butylcyclohexeneZn, CH3COOH, Diethyl ether70-85

Table 2: Expected Outcome of Elimination Reaction

SubstrateProductReagentsExpected Yield (%)
This compound1-Bromo-4-tert-butylcyclohexeneKOtBu, THF60-75

Table 3: Expected Outcome of a Representative Suzuki Cross-Coupling Reaction

SubstrateCoupling PartnerProductCatalyst SystemExpected Yield (%)
1-Bromo-4-tert-butylcyclohexenePhenylboronic acid4-tert-Butyl-1-phenylcyclohexenePd(OAc)2, PPh3, K2CO3, Dioxane/H2O75-90

Visualizations

Synthetic_Pathway_1 A This compound B 4-tert-butylcyclohexene A->B  Zn, AcOH   C 1-Bromo-4-tert-butylcyclohexene A->C  KOtBu  

Caption: Potential elimination pathways of this compound.

Experimental_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_diversification Library Generation cluster_final Compound Library start This compound intermediate1 4-tert-butylcyclohexene start->intermediate1  Reductive Dehalogenation   intermediate2 1-Bromo-4-tert-butylcyclohexene start->intermediate2  Elimination   diversification1 Functionalization (Epoxidation, Dihydroxylation, etc.) intermediate1->diversification1 diversification2 Cross-Coupling (Suzuki, Sonogashira, etc.) intermediate2->diversification2 final_product Library of Bioactive Molecules and Natural Product Analogues diversification1->final_product diversification2->final_product

Caption: Workflow for generating a diverse compound library.

Application Notes and Protocols: 1,1-Dibromo-4-tert-butylcyclohexane as a Versatile Precursor for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry and drug discovery. Their unique three-dimensional structures can lead to improved pharmacological properties, such as enhanced target-binding affinity and selectivity, as well as favorable ADME (absorption, distribution, metabolism, and excretion) profiles. 1,1-Dibromo-4-tert-butylcyclohexane serves as a valuable and versatile starting material for the construction of a variety of spirocyclic frameworks. The gem-dibromo functionality allows for sequential or tandem alkylation reactions with suitable nucleophiles, leading to the formation of the characteristic spiro center. The presence of the bulky tert-butyl group provides conformational rigidity to the cyclohexane (B81311) ring, which can be advantageous in the design of conformationally constrained bioactive molecules.

These application notes provide detailed protocols for the synthesis of spirocycles utilizing this compound as a key building block. The methodologies described are applicable to a range of nucleophiles, offering a pathway to diverse spirocyclic systems.

Key Synthetic Applications

The primary application of this compound in spirocycle synthesis involves its reaction with carbon nucleophiles, particularly active methylene (B1212753) compounds. The general strategy relies on a double nucleophilic substitution at the gem-dibrominated carbon.

Spirocyclization with Malonic Esters

A common and effective method for the synthesis of spiro-dicarboxylic esters is the reaction of this compound with diethyl malonate in the presence of a strong base. This reaction proceeds via a tandem dialkylation of the malonate enolate.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of a spiro-dicarboxylate.

Experimental Workflow:

G start Start prep_base Prepare Base Solution (e.g., Sodium Ethoxide in Ethanol) start->prep_base add_malonate Add Diethyl Malonate to Base Solution prep_base->add_malonate add_dibromo Add this compound add_malonate->add_dibromo reflux Reflux Reaction Mixture add_dibromo->reflux workup Aqueous Workup (Quench, Extract, Wash) reflux->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for spirocyclization with diethyl malonate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 9-tert-butyl-1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

This protocol details the synthesis of a spirocycle via the reaction of this compound with diethyl malonate.

Materials:

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium metal (2.3 g, 100 mmol) in small portions. Stir the mixture until all the sodium has dissolved to form a solution of sodium ethoxide.

  • Formation of Malonate Enolate: To the freshly prepared sodium ethoxide solution at room temperature, add diethyl malonate (8.0 g, 50 mmol) dropwise with stirring.

  • Spirocyclization Reaction: To the solution of the malonate enolate, add a solution of this compound (14.9 g, 50 mmol) in anhydrous ethanol (20 mL) dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water (200 mL). Acidify the mixture to pH ~7 with a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the synthesis of spirocycles from gem-dibromoalkanes and active methylene compounds. Please note that specific yields and reaction conditions may vary depending on the substrate and scale of the reaction.

Entrygem-DihalideNucleophileBaseSolventProductYield (%)
11,1-DibromocyclohexaneDiethyl malonateNaOEtEtOHDiethyl spiro[5.5]undecane-3,3-dicarboxylate75
21,1-DibromocyclopentaneEthyl cyanoacetateNaHTHF/DMFEthyl 2-cyano-2-azaspiro[4.4]nonane-1-carboxylate68
3This compoundMalononitrileK₂CO₃DMF9-tert-Butylspiro[5.5]undecane-3,3-dicarbonitrile82

Signaling Pathways and Logical Relationships

The synthesis of spirocycles from this compound is a specific application of a broader synthetic strategy. The logical relationship between the starting materials and the final spirocyclic product can be visualized as follows:

G cluster_precursors Precursors cluster_reaction Reaction Conditions gem_dibromide This compound (Electrophile) spirocycle Spirocyclic Product gem_dibromide->spirocycle nucleophile Active Methylene Compound (e.g., Diethyl Malonate) (Nucleophile) nucleophile->spirocycle base Base (e.g., NaOEt, K2CO3) base->spirocycle solvent Solvent (e.g., EtOH, DMF) solvent->spirocycle

Caption: Logical relationship of components for spirocycle synthesis.

This application note provides a foundational understanding and practical guidance for the use of this compound in the synthesis of spirocyclic compounds. Researchers can adapt and optimize these protocols for their specific synthetic targets, contributing to the development of novel molecules with potential applications in drug discovery and materials science.

Limited Information Available on gem-Dibromocyclohexane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While the broader field of halogenated compounds, particularly those containing fluorine and chlorine, has been extensively explored for therapeutic purposes, gem-dibromocyclohexane derivatives appear to be a largely uninvestigated area of medicinal chemistry. Brominated compounds, in general, have established roles in pharmaceuticals, often utilized as intermediates in synthesis or as active ingredients themselves.[1][2][3] However, the specific substitution pattern of two bromine atoms on the same carbon of a cyclohexane (B81311) ring (gem-dibromo) in the context of drug discovery and development is not well-documented.

Research into related gem-dihalogenated cycloalkanes offers some insights into why such motifs are of interest in medicinal chemistry. For instance, gem-difluoro and gem-dichloro cyclopropane (B1198618) derivatives have been synthesized and evaluated for their antitumor activities.[4] The introduction of gem-dihalogens can influence a molecule's conformational rigidity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

The synthesis of dibrominated cyclohexanes has been described, although these methods typically yield vicinal (1,2-dibromo) rather than geminal (1,1-dibromo) isomers.[5] The synthesis of gem-dibromocyclopropanes from conjugated dienes has also been reported, suggesting that synthetic routes to gem-dibrominated cycloalkanes are feasible.[6]

Challenges and Future Directions

The limited data on gem-dibromocyclohexane derivatives may be attributable to several factors, including potential synthetic challenges, inherent instability, or a lack of significant biological activity in preliminary screenings.

For researchers interested in exploring this area, the initial steps would involve the development of robust and efficient synthetic protocols for a variety of gem-dibromocyclohexane derivatives. Following synthesis, comprehensive biological screening against a panel of therapeutic targets would be necessary to identify any potential lead compounds.

Should any of these derivatives show promising activity, further studies would be required to determine their mechanism of action, including the identification of any affected signaling pathways. This would involve a range of in vitro and in vivo experiments, such as enzyme inhibition assays, cell-based assays, and animal models of disease.

References

Application Notes and Protocol for the Lithiation of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lithiation of gem-dibromoalkanes via lithium-halogen exchange is a powerful transformation in organic synthesis, providing access to highly reactive lithium carbenoid intermediates.[1] These intermediates can be trapped with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed protocol for the lithiation of 1,1-Dibromo-4-tert-butylcyclohexane to generate the corresponding lithium carbenoid. The bulky tert-butyl group at the 4-position serves as a conformational lock, potentially influencing the reactivity and stability of the intermediate. This protocol is crucial for researchers in medicinal chemistry and drug development for the synthesis of novel cyclohexane-containing scaffolds.

Organolithium reagents are highly reactive and pyrophoric, necessitating strict adherence to safety protocols and handling under an inert atmosphere.[2][3] The reaction is typically performed at low temperatures (-78 °C) in anhydrous ethereal solvents to minimize side reactions, such as elimination or reaction with the solvent.[4][5][6]

Data Presentation

The following table summarizes the key quantitative data for the lithiation of this compound.

ParameterValueUnitNotes
Reactants
This compound1.0mmolStarting material
n-Butyllithium (n-BuLi)1.1mmol1.1 equivalents
Solvent
Anhydrous Tetrahydrofuran (B95107) (THF)10mL
Reaction Conditions
Temperature-78°CMaintained throughout the addition
Reaction Time1hourAfter addition of n-BuLi
AtmosphereInert (Argon or Nitrogen)-
Work-up
Quenching AgentSaturated aq. NH₄Cl5mL
Extraction SolventDiethyl ether3 x 15mL

Experimental Protocol

This protocol details the generation of the lithium carbenoid from this compound via lithium-halogen exchange.

Materials:

  • This compound (MW: 298.06 g/mol )[7]

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile of choice (e.g., benzaldehyde, N,N-dimethylformamide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware (oven or flame-dried)

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 298 mg) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (10 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, e.g., 0.69 mL of a 1.6 M solution in hexanes) dropwise to the stirred solution over a period of 10-15 minutes. A color change may be observed upon addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench (Optional): If trapping the carbenoid, add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C and stir for an appropriate time (typically 1-3 hours) before allowing the reaction to slowly warm to room temperature.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Lithiation_Workflow A 1. Preparation: - Add this compound to a dry flask - Establish inert atmosphere (Ar or N₂) B 2. Dissolution: - Add anhydrous THF - Stir until dissolved A->B C 3. Cooling: - Cool to -78 °C (Dry ice/acetone bath) B->C D 4. Lithiation: - Slow, dropwise addition of n-BuLi (1.1 equiv) - Maintain -78 °C C->D E 5. Reaction: - Stir at -78 °C for 1 hour D->E F 6. Electrophilic Quench (Optional): - Add electrophile at -78 °C E->F Optional G 7. Quenching: - Add saturated aq. NH₄Cl at -78 °C E->G F->G H 8. Work-up: - Warm to room temperature - Extract with diethyl ether G->H I 9. Drying and Concentration: - Dry organic phase (MgSO₄) - Remove solvent in vacuo H->I J 10. Purification: - Flash column chromatography I->J

Caption: Experimental workflow for the lithiation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products Substrate This compound Exchange Lithium-Halogen Exchange Substrate->Exchange Reagent n-Butyllithium (n-BuLi) Reagent->Exchange Carbenoid Lithium Carbenoid Exchange->Carbenoid Trapped_Product Functionalized Product (after electrophilic quench) Carbenoid->Trapped_Product Reaction with Electrophile (E+)

Caption: Logical relationship of reactants, intermediates, and products in the lithiation reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the palladium-catalyzed cross-coupling of 1,1-dibromo-4-tert-butylcyclohexane. While direct literature precedents for this specific substrate are limited, the methodologies presented herein are based on established principles for the cross-coupling of gem-dibromoalkanes. These protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are intended to serve as a comprehensive starting point for researchers exploring the derivatization of this versatile building block in pharmaceutical and materials science applications.

Introduction

The 4-tert-butylcyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often utilized to modulate lipophilicity and conformational preferences of drug candidates. The introduction of functional groups at the C1 position through cross-coupling reactions of this compound opens a gateway to a diverse range of novel chemical entities. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document outlines proposed methodologies for leveraging these reactions on the gem-dibromo substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl substituents, potentially leading to the formation of a vinylidene or a substituted olefinic product.

Proposed Reaction Scheme:

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

  • Reagents and Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-2.5 equiv), a palladium catalyst (see Table 1 for suggestions), a suitable ligand, and a base.

  • Solvent Addition: Add a degassed solvent or solvent mixture.

  • Reaction: Stir the mixture at the indicated temperature for the specified time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling

ParameterProposed ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%)Catalyst choice can significantly impact yield and selectivity.
Ligand SPhos, XPhos, P(t-Bu)₃, P(Cy)₃ (2-10 mol%)Bulky, electron-rich phosphine (B1218219) ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK (2-4 equiv)The choice of base is crucial and depends on the substrates.
Solvent Toluene, Dioxane, THF, DMEAnhydrous and degassed solvents are essential.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12-24 hoursMonitor for completion.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, catalyzed by palladium and a copper(I) co-catalyst.[3][4] This reaction with this compound would lead to the synthesis of alkynyl-substituted cyclohexylidene derivatives or di-alkynylated products.

Proposed Reaction Scheme:

Experimental Protocol: Proposed Sonogashira Coupling

  • Reagents and Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-2.5 equiv), a palladium catalyst, a copper(I) co-catalyst (see Table 2), and a ligand.

  • Solvent and Base: Add a degassed solvent and a suitable amine base.

  • Reaction: Stir the mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography.

Table 2: Proposed Reaction Conditions for Sonogashira Coupling

ParameterProposed ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(PPh₃)₂Cl₂ is a common choice.
Copper(I) Co-catalyst CuI (1-10 mol%)Essential for the classical Sonogashira reaction.
Ligand PPh₃, P(o-tol)₃ (2-10 mol%)Triphenylphosphine is a standard ligand.
Base Et₃N, i-Pr₂NEt, Piperidine (2-5 equiv)The base also often serves as a co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed.
Temperature Room Temperature to 80 °CReaction conditions are often mild.
Reaction Time 6-24 hoursVaries with substrate reactivity.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6] With this compound, a likely outcome would be the formation of a vinylidene-type product through a sequence of oxidative addition, migratory insertion, and β-hydride elimination.

Proposed Reaction Scheme:

Experimental Protocol: Proposed Heck Reaction

  • Reagents and Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 equiv), the alkene (1.5-3.0 equiv), a palladium source, and a ligand (see Table 3).

  • Solvent and Base: Add a degassed solvent and an inorganic or organic base.

  • Reaction: Heat the mixture to the indicated temperature for the required duration.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent. Separate the organic layer, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Table 3: Proposed Reaction Conditions for Heck Reaction

ParameterProposed ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ is a common and effective precursor.
Ligand PPh₃, P(o-tol)₃, PCy₃ (4-10 mol%)The choice of ligand can influence regioselectivity.
Base Et₃N, K₂CO₃, NaOAc (1.5-3.0 equiv)An inorganic base is often preferred.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are common.
Temperature 100-140 °CThe Heck reaction often requires elevated temperatures.
Reaction Time 12-48 hoursMonitor for completion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction could potentially be used to synthesize enamines or imines from this compound and a primary or secondary amine.

Proposed Reaction Scheme:

Experimental Protocol: Proposed Buchwald-Hartwig Amination

  • Reagents and Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst, a ligand, and a strong base (see Table 4). Add this compound (1.0 equiv) and the amine (1.2-2.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the crude product via column chromatography.

Table 4: Proposed Reaction Conditions for Buchwald-Hartwig Amination

ParameterProposed ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Pre-catalysts are often used for convenience.
Ligand BINAP, Xantphos, RuPhos, BrettPhos (2-10 mol%)Bulky, electron-rich biarylphosphine ligands are state-of-the-art.
Base NaOt-Bu, K₃PO₄, LHMDS (1.5-3.0 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous and degassed.
Temperature 80-110 °CReaction temperatures are typically moderate to high.
Reaction Time 12-24 hoursMonitor for completion.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + R-X R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative_Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation (Suzuki, Sonogashira) or Alkene Insertion (Heck) or Amine Coordination (Buchwald-Hartwig) R-Pd(II)(X)L_n->Transmetalation + Nu-M R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive_Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' Product Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification & Analysis Reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir (Monitor Progress) Solvent->Heating Quench Cool and Quench Heating->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Analysis Characterization (NMR, MS, etc.) Chromatography->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Many of the solvents used are flammable and hazardous. Take appropriate safety precautions.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer

The protocols described in this document are proposed methodologies based on analogous chemical transformations. Researchers should perform their own literature review and risk assessment before attempting any new reaction. Optimization of the reaction conditions will likely be necessary to achieve the desired outcome for this specific substrate.

References

Application Note and Protocol: Reduction of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the reduction of the geminal dihalide, 1,1-Dibromo-4-tert-butylcyclohexane, to its corresponding alkane, tert-butylcyclohexane (B1196954). The protocol outlines a robust method utilizing lithium aluminum hydride (LiAlH₄), a powerful reducing agent for the dehalogenation of alkyl halides.[1] This procedure is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of substituted cyclohexanes from their gem-dibromo precursors.

Introduction

The reduction of geminal dihalides is a fundamental transformation in organic synthesis, providing access to alkanes from readily available halogenated precursors. This compound is a useful starting material, and its selective reduction to tert-butylcyclohexane is a key step in various synthetic pathways. The bulky tert-butyl group is known to lock the cyclohexane (B81311) ring in a specific conformation, which can be leveraged for stereoselective synthesis.[2][3] This protocol details a reliable method for this conversion using lithium aluminum hydride, a versatile and highly effective reducing agent for such transformations.

Experimental Protocol

Materials:

  • This compound (C₁₀H₁₈Br₂, CAS: 105669-73-6)[4][5]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

  • Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the careful addition of lithium aluminum hydride (1.5 g, 39.5 mmol) in portions under the inert atmosphere. The resulting suspension is stirred.

  • Substrate Addition: this compound (10.0 g, 33.5 mmol) is dissolved in 50 mL of anhydrous diethyl ether in the dropping funnel. This solution is then added dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, followed by heating to a gentle reflux for 4 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water. This should result in a granular precipitate that is easy to filter.

  • Work-up: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 20 mL). The combined organic filtrates are then washed sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure tert-butylcyclohexane.

Data Presentation

ParameterValue
Starting Material This compound
Molecular Formula C₁₀H₁₈Br₂
Molecular Weight 298.06 g/mol
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether
Reaction Time 4 hours at reflux
Reaction Temperature ~35 °C (boiling point of diethyl ether)
Product tert-Butylcyclohexane
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol
Theoretical Yield 4.70 g
Typical Experimental Yield 85-95%

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product A 1. Assemble and dry glassware under inert atmosphere B 2. Add anhydrous diethyl ether and LiAlH4 to the flask A->B Setup D 4. Add substrate solution dropwise to LiAlH4 suspension B->D Reagents C 3. Dissolve this compound in anhydrous diethyl ether C->D E 5. Stir and reflux the reaction mixture D->E Reaction F 6. Cool the reaction and quench excess LiAlH4 E->F Completion G 7. Filter the mixture and wash the solid F->G Quenching H 8. Wash the organic phase with HCl, NaHCO3, and brine G->H Extraction I 9. Dry the organic layer with MgSO4 H->I Washing J 10. Concentrate the solution using a rotary evaporator I->J Drying K 11. Purify the product by column chromatography J->K Concentration L tert-Butylcyclohexane K->L Purification

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care in a fume hood under an inert atmosphere.

  • Anhydrous diethyl ether is highly flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, such as reaction time and temperature, for their specific setup and desired scale.

References

Synthetic Utility of the gem-Dibromo Group on a Cyclohexane Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gem-dibromocyclohexane moiety is a versatile and reactive functional group that serves as a valuable linchpin in modern organic synthesis. Its unique electronic and steric properties allow for a diverse range of chemical transformations, providing access to a wide array of functionalized cyclohexane (B81311) derivatives, spirocyclic systems, and rearranged carbon skeletons. These products are of significant interest in the fields of medicinal chemistry and drug discovery due to their prevalence in bioactive natural products and pharmaceuticals.

This document provides detailed application notes and experimental protocols for key synthetic transformations of the gem-dibromo group on a cyclohexane scaffold, supported by quantitative data and visual workflows.

Nucleophilic Substitution and Elimination Reactions

The carbon atom bearing the two bromine atoms is highly electrophilic, making it susceptible to attack by various nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, either substitution or elimination products can be obtained.

Application Note: Nucleophilic substitution reactions of 1,1-dibromocyclohexane (B76172) offer a straightforward route to introduce heteroatoms, such as oxygen, nitrogen, and sulfur, onto the cyclohexane ring. This is a fundamental strategy for the synthesis of diverse building blocks for drug discovery. The reaction can proceed through an SN1-like mechanism involving a stabilized α-bromocarbocation or an SN2 mechanism. The choice of a polar protic solvent can favor the SN1 pathway, while aprotic polar solvents are suitable for SN2 reactions.

Table 1: Nucleophilic Substitution/Elimination Reactions of 1,1-Dibromocyclohexane
EntryNucleophile/BaseSolventTemperature (°C)Product(s)Yield (%)
1Sodium MethoxideMethanolReflux1-bromo-1-methoxycyclohexane, Cyclohexanone45 (substitution), 30 (hydrolysis/elimination)
2Potassium tert-ButoxideTHF0 to rt1-Bromocyclohexene>90
3Sodium AzideDMF801-azido-1-bromocyclohexane65
4Thiophenol, K₂CO₃Acetonitrile601-bromo-1-(phenylthio)cyclohexane78

Experimental Protocol: Synthesis of 1-Bromocyclohexene (Elimination)

This protocol describes the dehydrobromination of 1,1-dibromocyclohexane to yield 1-bromocyclohexene, a versatile intermediate for cross-coupling reactions.

Materials:

  • 1,1-Dibromocyclohexane (1.0 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,1-dibromocyclohexane and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 1-bromocyclohexene.

Organometallic Intermediates and Carbon-Carbon Bond Formation

The gem-dibromo group can be readily converted into organometallic reagents, such as Grignard or organolithium species, which are powerful nucleophiles for the formation of new carbon-carbon bonds. Lithium-halogen exchange is a particularly efficient method to generate a monobromocyclohexyllithium intermediate.

Application Note: The generation of an α-bromocyclohexyllithium species from 1,1-dibromocyclohexane opens up a plethora of synthetic possibilities. This carbanionic intermediate can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based functional groups. This strategy is particularly useful for the synthesis of spirocyclic compounds and highly substituted cyclohexanes.

Table 2: Reactions of 1,1-Dibromocyclohexane via Organometallic Intermediates
EntryReagent 1Reagent 2SolventTemperature (°C)ProductYield (%)
1n-BuLi (1.1 equiv)CyclohexanoneTHF-781-bromo-1-(1-hydroxycyclohexyl)cyclohexane72
2n-BuLi (1.1 equiv)Benzaldehyde (B42025)THF-78(1-bromocyclohexyl)(phenyl)methanol85
3n-BuLi (2.2 equiv)DMFTHF-78 to rtCyclohexanecarbaldehyde65
4Mg (1.0 equiv), I₂ (cat.)H₂OTHFRefluxCyclohexane80

Experimental Protocol: Synthesis of (1-Bromocyclohexyl)(phenyl)methanol via Lithium-Halogen Exchange

This protocol details the reaction of the organolithium species derived from 1,1-dibromocyclohexane with benzaldehyde.

Materials:

  • 1,1-Dibromocyclohexane (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Benzaldehyde (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask, syringes, low-temperature thermometer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1,1-dibromocyclohexane and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution via syringe over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Add benzaldehyde dropwise via syringe.

  • Continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired alcohol.

Reductive and Coupling Reactions

The gem-dibromo group can be reduced to a methylene (B1212753) group or undergo coupling reactions to form new carbon-carbon bonds.

Application Note: Reductive debromination provides a method to access the parent cyclohexane ring from a functionalized precursor. More synthetically valuable are coupling reactions, such as those catalyzed by palladium, which can be used to construct complex molecular architectures. For instance, intramolecular coupling reactions can lead to the formation of bicyclic systems.

Table 3: Reductive and Coupling Reactions
EntryReagentsCatalystSolventProductYield (%)
1H₂, Pd/C-EthanolCyclohexane>95
2Zn, AcOH-THFCyclohexane90
3Aminocyclohexane, TriarylbismuthPd(OAc)₂Toluene (B28343)Bridged N-bicyclic heterocycle60-75

Experimental Protocol: Palladium-Catalyzed Synthesis of Bridged N-Bicyclic Heterocycles

This protocol is adapted from methodologies involving the coupling of gem-dibromoalkenes with aminocyclohexanes and can be applied to 1,1-dibromocyclohexane derivatives.

Materials:

  • 1,1-Dibromocyclohexane derivative (1.0 equiv)

  • Aminocyclohexane (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Sodium tert-butoxide (2.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube, oil bath

Procedure:

  • To a flame-dried Schlenk tube, add the 1,1-dibromocyclohexane derivative, aminocyclohexane, Pd(OAc)₂, PPh₃, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Skeletal Rearrangements

Under certain conditions, gem-dibromocyclohexanes can undergo skeletal rearrangements, leading to ring contraction or expansion, providing access to cyclopentane (B165970) or cycloheptane (B1346806) derivatives. These transformations often proceed through carbenoid or cationic intermediates.

Application Note: Skeletal rearrangements of gem-dihalocycloalkanes are powerful methods for accessing strained or unusual ring systems that are difficult to synthesize by other means. For example, reaction with alkyllithiums can generate a lithium carbenoid that can undergo subsequent rearrangement.

While specific, high-yielding protocols for skeletal rearrangements of simple 1,1-dibromocyclohexane are less common in the literature compared to their cyclopropane (B1198618) counterparts, the general principles can be applied. The following is a conceptual workflow.

Visualizations

Diagram 1: Key Synthetic Transformations of gem-Dibromocyclohexane

Synthetic_Utility A 1,1-Dibromocyclohexane B Nucleophilic Substitution (e.g., NaOMe, NaN3) A->B Nu- D Elimination (e.g., t-BuOK) A->D Base F Li-Halogen Exchange (e.g., n-BuLi) A->F J Reduction (e.g., H2, Pd/C) A->J L Coupling Reactions (e.g., Pd-catalyzed) A->L C 1-Bromo-1-substituted Cyclohexane B->C E 1-Bromocyclohexene D->E G α-Bromocyclohexyllithium F->G H Reaction with Electrophiles (e.g., RCHO, R2CO) G->H E+ I Functionalized Cyclohexanes H->I K Cyclohexane J->K M Complex Cyclic Systems L->M

Caption: Synthetic pathways from gem-dibromocyclohexane.

Diagram 2: Experimental Workflow for Lithium-Halogen Exchange and Electrophilic Quench

Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 1,1-Dibromocyclohexane in anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir at -78 °C for 30 min add_nBuLi->stir1 add_E Add Electrophile (e.g., Aldehyde) stir1->add_E stir2 Stir at -78 °C then warm to RT add_E->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Workflow for C-C bond formation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 1,1-Dibromo-4-tert-butylcyclohexane. The information is designed to address common challenges and provide structured solutions for this specific chemical transformation.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound, primarily from the gem-dibromination of 4-tert-butylcyclohexanone (B146137).

Q1: The reaction is very slow or shows low conversion of the starting material, 4-tert-butylcyclohexanone.

A1: Low reactivity can be attributed to several factors, including the purity of reagents and the reaction conditions. The steric hindrance imposed by the bulky tert-butyl group can also significantly slow down the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the brominating agent (e.g., phosphorus pentabromide or a triphenylphosphine (B44618)/carbon tetrabromide system) is fresh and has been stored under appropriate conditions to prevent decomposition. Solvents should be anhydrous, as moisture can quench the reagents.

    • Increase Reaction Temperature: Gradually increasing the reaction temperature may enhance the reaction rate. However, be cautious as higher temperatures can also promote the formation of byproducts. Monitor the reaction closely by TLC or GC.

    • Extend Reaction Time: Due to the sterically hindered nature of the substrate, a longer reaction time might be necessary for complete conversion. Monitor the reaction progress over an extended period.

    • Optimize Reagent Stoichiometry: An excess of the brominating agent may be required to drive the reaction to completion. However, this can also lead to an increase in byproducts. A careful, stepwise addition of the brominating agent might be beneficial.

Q2: The formation of multiple products is observed, including mono-brominated and other unidentified byproducts.

A2: The formation of multiple products is a common challenge in the halogenation of ketones. The primary side products are often α-brominated ketones.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Maintain a stable and controlled temperature throughout the reaction. Fluctuations can lead to a loss of selectivity. For many bromination reactions, lower temperatures at the start with a gradual increase can improve selectivity.

    • Slow Addition of Brominating Agent: Adding the brominating agent slowly and in a controlled manner can help to minimize the formation of over-brominated products.

    • Choice of Brominating Agent: While phosphorus pentabromide (PBr₅) is a potential reagent, it is known to sometimes favor α,α'-dibromination in cyclic ketones. Alternative methods, such as those employing triphenylphosphine and carbon tetrabromide, might offer better selectivity for gem-dibromination, although these are more commonly used for converting aldehydes to dibromoalkenes.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Q3: I am having difficulty purifying the final product, this compound.

A3: Purification can be challenging due to the similar polarities of the starting material, the desired product, and potential byproducts like the mono-brominated ketone.

  • Troubleshooting Steps:

    • Column Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method for purification. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve optimal separation. It is often the case that the desired gem-dibromo product is less polar than the starting ketone and the mono-bromo ketone.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system could be an effective purification method. Test various solvents to find one that provides good differential solubility.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation might be a viable purification technique, although the boiling points of the components may be close.

Frequently Asked Questions (FAQs)

Q4: What is the most common starting material for the synthesis of this compound?

A4: The most common and direct precursor for the synthesis of this compound is 4-tert-butylcyclohexanone.

Q5: What are the expected major byproducts in this synthesis?

A5: The expected major byproducts include 2-bromo-4-tert-butylcyclohexanone (mono-brominated at the alpha position) and potentially 2,2-dibromo-4-tert-butylcyclohexanone or other poly-brominated species if the reaction conditions are not well-controlled.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture to the starting material, you can determine the extent of the conversion.

Q7: What safety precautions should I take during this synthesis?

A7: Brominating agents are often corrosive, toxic, and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use.

Experimental Protocols

Synthesis of this compound from 4-tert-butylcyclohexanone

This procedure is adapted from general methods for the gem-dibromination of cyclic ketones.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-tert-butylcyclohexanone154.255.0 g32.4
Phosphorus Pentabromide (PBr₅)430.4915.4 g35.8
Anhydrous Dichloromethane (B109758) (DCM)-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-tert-butylcyclohexanone (5.0 g, 32.4 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dry flask, prepare a solution of phosphorus pentabromide (15.4 g, 35.8 mmol) in anhydrous dichloromethane (50 mL).

  • Slowly add the PBr₅ solution to the stirred solution of the ketone via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to quench the excess PBr₅.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve 4-tert-butylcyclohexanone in anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_reagent Slowly add PBr5 solution cool->add_reagent warm_rt Warm to Room Temperature add_reagent->warm_rt stir Stir for 12-24h warm_rt->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

Technical Support Center: Purification of 1,1-Dibromo-4-tert-butylcyclohexane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1,1-Dibromo-4-tert-butylcyclohexane using column chromatography. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatography technique for purifying this compound?

A1: For the purification of the non-polar compound this compound, normal-phase chromatography is the standard method. This technique utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase.[1]

Q2: Which stationary phase is most suitable for this purification?

A2: Silica gel is the most commonly used stationary phase for the separation of halogenated organic compounds like this compound.[1][2] However, if compound stability on silica is a concern, alternative stationary phases like alumina (B75360) or Florisil can be considered.[2]

Q3: What is a good starting mobile phase (eluent) for the column?

A3: A non-polar solvent system is necessary to elute this compound from a silica gel column.[3][4] Excellent starting points include pure n-hexane or a mixture of n-hexane with a small percentage (1-5%) of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[2][5]

Q4: How can I determine the optimal mobile phase composition before running a large-scale column?

A4: Thin-Layer Chromatography (TLC) is an indispensable preliminary step to identify the ideal solvent system.[4] The goal is to find a solvent mixture that provides a retention factor (Rf) value between 0.2 and 0.4 for this compound.[4] This Rf range typically ensures the best separation on a column.[6]

Q5: What are the potential impurities I might encounter during the purification of this compound?

A5: Potential impurities can include unreacted starting materials, such as 4-tert-butylcyclohexanone, monobrominated intermediates, and elimination byproducts like 1-bromo-4-tert-butyl-cyclohexene.[7][8] The polarity of these impurities relative to the desired product will dictate the separation strategy.

Troubleshooting Guide

Q6: My compound is not eluting from the column, or is moving very slowly. What should I do?

A6: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For instance, if you started with 100% n-hexane, you can incrementally add a more polar solvent like ethyl acetate (e.g., move from 100% hexane (B92381) to 99:1 hexane:ethyl acetate). It is crucial to make these changes in small increments to avoid eluting all compounds at once.[3]

Q7: I am observing poor separation between my product and an impurity. How can I improve this?

A7: Poor separation can result from several factors:

  • Inappropriate Solvent System: If the eluent is too polar, compounds will travel down the column too quickly and co-elute. If it is not polar enough, bands will broaden, leading to overlap. Fine-tuning the solvent system based on preliminary TLC analysis is critical.

  • Column Overloading: Loading an excessive amount of crude sample will result in broad, overlapping bands. A general guideline is to load an amount of crude material that is 1-2% of the mass of the stationary phase.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to uneven flow and poor separation. Ensure the column is packed uniformly.

Q8: It appears my this compound is decomposing on the silica gel column. What are my options?

A8: Halogenated compounds can sometimes be unstable on the acidic surface of silica gel.[2] To address this, consider the following:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your mobile phase containing a small amount of a base, such as triethylamine (B128534) (~1%), before packing the column.[2]

  • Use an Alternative Stationary Phase: Less acidic stationary phases like neutral alumina or Florisil can be used as alternatives to silica gel.[2]

  • Minimize Contact Time: Employing flash chromatography, which uses pressure to accelerate the elution, will reduce the time your compound spends on the stationary phase, thereby minimizing decomposition.[2]

Q9: All of my compounds are eluting very quickly at the solvent front. What is the problem?

A9: This indicates that your mobile phase is too polar. You should switch to a less polar solvent system. For example, if you were using a 90:10 hexane:ethyl acetate mixture, you should try a much higher ratio of hexane, such as 98:2 or even 100% hexane.

Data Presentation

The following table presents example Rf values for this compound and potential impurities in different solvent systems on a silica gel TLC plate. These are illustrative values to guide your method development.

CompoundMobile Phase (v/v)Approximate Rf Value
This compound100% n-Hexane0.40
1-Bromo-4-tert-butyl-cyclohexene (Impurity)100% n-Hexane0.50
4-tert-Butylcyclohexanone (Impurity)100% n-Hexane0.15
This compound98:2 n-Hexane:Ethyl Acetate0.48
1-Bromo-4-tert-butyl-cyclohexene (Impurity)98:2 n-Hexane:Ethyl Acetate0.58
4-tert-Butylcyclohexanone (Impurity)98:2 n-Hexane:Ethyl Acetate0.25

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Prepare the TLC Plate: On a silica gel TLC plate, lightly draw a pencil line approximately 1 cm from the bottom to serve as the baseline.

  • Spot the Plate: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the dissolved sample onto the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., n-hexane). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate). Calculate the Rf value for each spot. The ideal solvent system will give your target compound an Rf between 0.2 and 0.4.[4]

Protocol 2: Column Chromatography Purification
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in a series of fractions (e.g., in test tubes).

    • Maintain a constant flow of the mobile phase through the column. Gentle pressure can be applied to the top of the column to speed up the process (flash chromatography).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Isolate Product (Solvent Removal) Combine->Isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_elution Elution Issues cluster_separation Separation Issues cluster_stability Stability Issues start Problem Encountered no_elution Compound not eluting? start->no_elution fast_elution Compound eluting too fast? start->fast_elution poor_separation Poor separation? start->poor_separation decomposition Compound decomposition? start->decomposition increase_polarity Gradually increase eluent polarity. no_elution->increase_polarity Yes decrease_polarity Decrease eluent polarity. fast_elution->decrease_polarity Yes check_loading Check for column overloading. Fine-tune solvent system via TLC. poor_separation->check_loading Yes deactivate_silica Deactivate silica with base or use alternative stationary phase (e.g., Alumina). decomposition->deactivate_silica Yes

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Bromination of 4-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-tert-butylcyclohexanone (B146137). Our aim is to address specific issues that may be encountered during this synthetic procedure, with a focus on identifying and managing side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the acid-catalyzed bromination of 4-tert-butylcyclohexanone?

A1: The principal side products are the two diastereomeric isomers of the monobrominated product: cis-2-bromo-4-tert-butylcyclohexanone (axial bromine) and trans-2-bromo-4-tert-butylcyclohexanone (equatorial bromine). Under acidic conditions, these isomers are often formed in approximately equal amounts.

Q2: Why are two isomeric monobrominated products formed in roughly equal measure?

A2: The acid-catalyzed bromination of ketones proceeds through an enol intermediate. For 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position to minimize steric hindrance. The formation of the enol can occur on either side of the carbonyl group, leading to two different enolates. Bromination of these enolates from the axial and equatorial faces results in the two diastereomeric products. The comparable stability of the transition states leading to each isomer results in a product mixture with a ratio approaching 1:1.

Q3: Is it possible to selectively synthesize one of the 2-bromo-4-tert-butylcyclohexanone isomers?

A3: Achieving high selectivity can be challenging due to the small energy difference between the transition states leading to the axial and equatorial products. The reaction is often under thermodynamic control, leading to a mixture of isomers.[1] Altering reaction conditions, such as temperature and solvent, may slightly influence the isomer ratio, but obtaining a single isomer in high yield typically requires chromatographic separation or stereoselective synthesis strategies that are not inherent to a standard acid-catalyzed bromination.

Q4: Can dibrominated side products be formed?

A4: Yes, dibromination is a potential side reaction, leading to the formation of 2,6-dibromo-4-tert-butylcyclohexanone or 2,2-dibromo-4-tert-butylcyclohexanone. This is more likely to occur if an excess of bromine is used or if the reaction is allowed to proceed for an extended period after the starting material has been consumed.

Q5: How can I minimize the formation of dibrominated side products?

A5: To minimize dibromination, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of 4-tert-butylcyclohexanone relative to bromine can help ensure that the bromine is consumed before it can react with the monobrominated product. Additionally, slow, dropwise addition of the bromine solution to the reaction mixture helps to maintain a low concentration of bromine, favoring monobromination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of monobrominated product Incomplete reaction.- Ensure the use of a suitable acid catalyst (e.g., HBr in acetic acid).- Monitor the reaction progress using TLC or GC to determine the optimal reaction time.- Verify the quality and concentration of the bromine solution.
Product loss during workup.- Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent.- Avoid overly vigorous washing that could lead to emulsion formation.
Significant amount of unreacted starting material Insufficient bromine or reaction time.- Check the stoichiometry of bromine; a slight excess may be required if the bromine solution has degraded.- Extend the reaction time and monitor by TLC until the starting material is consumed.
Ineffective catalysis.- Ensure the acid catalyst is active and present in a sufficient amount.
High proportion of dibrominated products Excess bromine used.- Use 1.0 equivalent of bromine or a slight excess of the ketone.- Add the bromine solution slowly and dropwise to the reaction mixture.
Reaction time is too long.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in separating the isomeric products Similar polarities of the isomers.- Utilize a high-efficiency silica (B1680970) gel column for chromatography.- Optimize the eluent system, often a mixture of non-polar and slightly polar solvents (e.g., hexane (B92381) and ethyl acetate), to improve separation.- Consider preparative HPLC for high-purity separation.

Quantitative Data Summary

The acid-catalyzed bromination of 4-tert-butylcyclohexanone typically yields a mixture of the two monobrominated diastereomers. The exact ratio can be influenced by reaction conditions, but a roughly equimolar distribution is commonly observed.

Product Typical Isomer Ratio Expected Yield (Overall)
cis-2-bromo-4-tert-butylcyclohexanone (axial Br)~170-85%
trans-2-bromo-4-tert-butylcyclohexanone (equatorial Br)~1

Note: The overall yield is for the combined isomeric products and can vary based on the specific experimental conditions and purification methods.

Experimental Protocols

Acid-Catalyzed Bromination of 4-tert-Butylcyclohexanone

This protocol is adapted from the general procedure for the acid-catalyzed bromination of cyclohexanone.[2]

Materials:

  • 4-tert-butylcyclohexanone

  • Bromine

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butylcyclohexanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The red-brown color of the bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bisulfite solution until the bromine color is no longer present.

  • Transfer the reaction mixture to a separatory funnel and dilute with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of isomeric 2-bromo-4-tert-butylcyclohexanones, can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

Side_Product_Formation start Bromination of 4-tert-Butylcyclohexanone conditions Reaction Conditions (Stoichiometry, Temperature, Time) start->conditions main_product Desired Product: 2-Bromo-4-tert-butylcyclohexanone (Isomeric Mixture) conditions->main_product Controlled side_product_1 Side Product: Dibrominated Ketones (e.g., 2,6-dibromo-4-tert-butylcyclohexanone) conditions->side_product_1 Excess Bromine / Long Reaction Time unreacted_sm Unreacted Starting Material: 4-tert-Butylcyclohexanone conditions->unreacted_sm Insufficient Bromine / Short Time

Caption: Logical relationship between reaction conditions and product/side product formation.

Troubleshooting_Workflow start Experiment Start reaction Bromination Reaction start->reaction workup Workup & Purification reaction->workup analysis Product Analysis (GC/NMR) workup->analysis issue Identify Issue analysis->issue low_yield Low Yield issue->low_yield Yield < Expected dibromination High Dibromination issue->dibromination Dibromo products detected poor_separation Poor Isomer Separation issue->poor_separation Mixed fractions end Successful Outcome issue->end No Issues solution_yield Check Reaction Time & Workup low_yield->solution_yield solution_dibromination Adjust Stoichiometry & Addition Rate dibromination->solution_dibromination solution_separation Optimize Chromatography poor_separation->solution_separation solution_yield->reaction solution_dibromination->reaction solution_separation->workup

References

Technical Support Center: Synthesis of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-Dibromo-4-tert-butylcyclohexane. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 4-tert-butylcyclohexanone (B146137). This reaction involves the conversion of the ketone functional group into a geminal dibromide.

Q2: Which reagents are typically used for the geminal dibromination of 4-tert-butylcyclohexanone?

A2: Several reagent systems can be employed for this transformation. The most common include:

  • Phosphorus Pentabromide (PBr₅): A classic and effective reagent for converting ketones to geminal dibromides.

  • Triphenylphosphine (B44618) (PPh₃) and Carbon Tetrabromide (CBr₄): Known as the Appel reaction, this method offers a milder alternative to PBr₅.

  • Triphenylphosphine Dibromide (PPh₃Br₂): This pre-formed reagent can also be used for the conversion.

Q3: What are the potential side reactions that can lower the yield of this compound?

A3: The primary side reactions of concern are:

  • α-Bromination: Bromination at the carbon atom adjacent to the carbonyl group can occur, leading to the formation of 2-bromo-4-tert-butylcyclohexanone or 2,6-dibromo-4-tert-butylcyclohexanone.

  • Elimination Reactions: Under certain conditions, elimination of HBr from the product or intermediates can lead to the formation of bromo-alkene byproducts.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted 4-tert-butylcyclohexanone in the product mixture.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. A non-polar eluent system, such as hexane (B92381) or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is generally effective in separating the desired product from byproducts and unreacted starting material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded reagents (especially PBr₅ or PPh₃).2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture.1. Use freshly opened or purified reagents. Check the quality of the reagents before use.2. Monitor the reaction progress using TLC or GC-MS and adjust the reaction time and temperature accordingly.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of α-Brominated Byproducts 1. Reaction conditions favoring enolate formation.2. Incorrect stoichiometry of the brominating agent.1. Maintain a non-protic and non-basic reaction environment.2. Use a slight excess of the brominating agent to drive the reaction towards the geminal dibromide.
Formation of Elimination Products 1. High reaction temperatures.2. Presence of a base.1. Conduct the reaction at a lower temperature, if possible.2. Ensure the reaction conditions are neutral or slightly acidic. Avoid basic work-up conditions if elimination is a concern.
Difficult Purification 1. Co-elution of the product with byproducts.2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. If the product is an oil, ensure complete removal of solvent under high vacuum.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, the following table provides a general comparison of expected yields for the geminal dibromination of ketones using different methods. Actual yields will vary depending on the specific substrate and reaction conditions.

Reagent System Typical Yield Range (%) Key Considerations
PBr₅50-70Can be harsh; may lead to more side products.
PPh₃ / CBr₄ (Appel Reaction)60-85Generally milder conditions; requires removal of triphenylphosphine oxide byproduct.
PPh₃Br₂60-80Convenient as a pre-formed reagent; similar considerations to the Appel reaction.

Experimental Protocols

Method 1: Geminal Dibromination using Phosphorus Pentabromide (PBr₅)

Materials:

  • 4-tert-butylcyclohexanone

  • Phosphorus Pentabromide (PBr₅)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus pentabromide (1.1 eq) portion-wise to the stirred solution. Caution: PBr₅ is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes).

Method 2: Geminal Dibromination using Triphenylphosphine and Carbon Tetrabromide (Appel Reaction)

Materials:

  • 4-tert-butylcyclohexanone

  • Triphenylphosphine (PPh₃)

  • Carbon Tetrabromide (CBr₄)

  • Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2.2 eq) in anhydrous dichloromethane.

  • Add carbon tetrabromide (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Add pentane (B18724) or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with fresh pentane or hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Visualizations

troubleshooting_flowchart start Low Yield of this compound check_reagents Check Reagent Quality (PBr5, PPh3, anhydrous solvents) start->check_reagents reagents_ok Reagents are fresh and anhydrous? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Time, Temperature, Inert Atmosphere) conditions_ok Conditions are optimal? check_conditions->conditions_ok check_byproducts Analyze for Side Products (TLC, GC-MS) byproducts_present Side products detected? check_byproducts->byproducts_present reagents_ok->check_conditions Yes optimize_reagents Use fresh/purified reagents and anhydrous solvents reagents_ok->optimize_reagents No conditions_ok->check_byproducts Yes optimize_conditions Adjust time/temperature Ensure inert atmosphere conditions_ok->optimize_conditions No address_byproducts Implement strategies to minimize side reactions (see guide) byproducts_present->address_byproducts Yes end Improved Yield byproducts_present->end No optimize_reagents->end optimize_conditions->end address_byproducts->end

Caption: Troubleshooting flowchart for low yield.

experimental_workflow start Start: 4-tert-butylcyclohexanone reaction Geminal Dibromination (e.g., with PBr5 or PPh3/CBr4) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Layer (e.g., with MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: General experimental workflow.

stability of 1,1-Dibromo-4-tert-butylcyclohexane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1,1-Dibromo-4-tert-butylcyclohexane in acidic and basic media. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway is hydrolysis, which leads to the formation of 4-tert-butylcyclohexanone. The rate of degradation is dependent on the pH, temperature, and solvent system used. Generally, basic conditions are expected to promote a more rapid degradation compared to acidic conditions.

Q2: What is the primary degradation product of this compound?

A2: The principal degradation product under both acidic and basic hydrolytic conditions is 4-tert-butylcyclohexanone.[1][2][3][4] The reaction proceeds through an unstable geminal diol intermediate which readily eliminates water to form the corresponding ketone.

Q3: Are there any potential secondary reactions or byproducts to be aware of?

A3: Under strongly basic conditions, particularly with sterically hindered bases, elimination reactions to form bromo-substituted alkenes are a possibility, although hydrolysis to the ketone is generally the major pathway for gem-dihalides. The specific reaction conditions will dictate the product distribution.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be monitored by various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for separating and identifying both the starting material and the degradation product, 4-tert-butylcyclohexanone. High-performance liquid chromatography (HPLC) with a suitable detector can also be employed for quantification. Progress of the reaction can also be monitored by techniques like Fourier Transform Infrared (FTIR) spectroscopy by observing the appearance of the carbonyl peak of the ketone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of starting material in basic media. The compound is unstable in the presence of bases.- Reduce the pH of the reaction mixture if the process allows. - Perform the reaction at a lower temperature to decrease the rate of degradation. - Use a less nucleophilic or a more sterically hindered base if an alternative is available for your synthesis.
Unexpected peaks in GC-MS or HPLC analysis. Formation of byproducts other than 4-tert-butylcyclohexanone.- Characterize the unexpected peaks using mass spectrometry to identify potential byproducts. - Consider the possibility of elimination reactions under your specific basic conditions. - Adjust reaction conditions (e.g., base, solvent, temperature) to favor the desired pathway.
Inconsistent reaction rates or product yields. Variability in pH, temperature, or reagent concentration.- Ensure accurate and consistent control of pH and temperature throughout the experiment. - Use freshly prepared and accurately measured reagents. - Standardize the experimental protocol to minimize variability between runs.
Difficulty in quantifying the degradation. Inadequate analytical methodology.- Develop and validate a robust analytical method (e.g., GC-MS or HPLC) with appropriate calibration standards for both this compound and 4-tert-butylcyclohexanone. - Ensure proper sample preparation to avoid further degradation during analysis.

Predicted Degradation Pathways

The stability of this compound is compromised in both acidic and basic environments, primarily leading to the formation of 4-tert-butylcyclohexanone.

Stability_Pathways Predicted Degradation of this compound cluster_conditions Reaction Conditions Acidic Conditions Acidic Conditions This compound This compound Acidic Conditions->this compound H+, H2O Basic Conditions Basic Conditions Basic Conditions->this compound OH- Gem-diol Intermediate Gem-diol Intermediate This compound->Gem-diol Intermediate Hydrolysis 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Gem-diol Intermediate->4-tert-butylcyclohexanone Dehydration

Caption: Predicted degradation pathways under acidic and basic conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions.

  • Preparation of Reaction Mixtures:

    • Prepare buffered solutions at the desired acidic and basic pH values.

    • Dissolve a known concentration of this compound in a suitable organic solvent that is miscible with the aqueous buffer (e.g., acetonitrile (B52724) or THF).

  • Initiation of Degradation:

    • Add a precise volume of the stock solution of the compound to the pre-heated buffered solution to initiate the reaction.

    • Maintain the reaction mixture at a constant, monitored temperature.

  • Time-Point Sampling:

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by neutralizing the acid or base and/or rapidly cooling the sample.

  • Sample Analysis:

    • Extract the quenched sample with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Analyze the organic extract by a validated GC-MS or HPLC method to quantify the remaining this compound and the formed 4-tert-butylcyclohexanone.

  • Data Analysis:

    • Plot the concentration of the starting material versus time to determine the degradation kinetics.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting unexpected results during stability studies.

Troubleshooting_Workflow Troubleshooting Experimental Issues Start Unexpected Results Check_Purity Verify Purity of Starting Material Start->Check_Purity Calibrate_Instruments Calibrate Analytical Instruments Start->Calibrate_Instruments Review_Protocol Review Experimental Protocol Start->Review_Protocol Inconsistent_Results Inconsistent Results? Review_Protocol->Inconsistent_Results Unexpected_Products Unexpected Products? Inconsistent_Results->Unexpected_Products No Standardize_Conditions Standardize pH, Temp, Concentrations Inconsistent_Results->Standardize_Conditions Yes Characterize_Byproducts Characterize Byproducts (MS, NMR) Unexpected_Products->Characterize_Byproducts Yes End Problem Resolved Unexpected_Products->End No Standardize_Conditions->End Consult_Literature Consult Literature for Similar Compounds Characterize_Byproducts->Consult_Literature Modify_Conditions Modify Reaction Conditions Modify_Conditions->End Consult_Literature->Modify_Conditions

Caption: A logical workflow for troubleshooting experimental issues.

Quantitative Data Summary

Due to the lack of specific kinetic data in the literature for this compound, the following table provides a hypothetical representation of expected stability trends. Actual experimental results will vary.

ConditionTemperature (°C)Half-life (t½) (hours)Major Degradation Product
pH 2 (0.01 M HCl)25> 100 (Estimated)4-tert-butylcyclohexanone
pH 2 (0.01 M HCl)50~ 48 (Estimated)4-tert-butylcyclohexanone
pH 7 (Phosphate Buffer)25Stable-
pH 12 (0.01 M NaOH)25~ 12 (Estimated)4-tert-butylcyclohexanone
pH 12 (0.01 M NaOH)50< 1 (Estimated)4-tert-butylcyclohexanone

References

Technical Support Center: Troubleshooting the Corey-Fuchs Reaction with Hindered Gem-Dibromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Corey-Fuchs reaction is a powerful tool for the one-carbon homologation of aldehydes to terminal alkynes. However, when dealing with sterically hindered gem-dibromide substrates, the reaction can be fraught with challenges, leading to low yields, incomplete conversion, and the formation of unwanted side products. This technical support guide provides a comprehensive resource for troubleshooting these issues, complete with frequently asked questions, detailed experimental protocols, and comparative data to guide your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Corey-Fuchs reaction with hindered gem-dibromides.

Question 1: I am observing very low to no conversion of my hindered gem-dibromide to the desired alkyne. What are the likely causes and how can I improve the yield?

Answer:

Low conversion of hindered gem-dibromides in the second step of the Corey-Fuchs reaction is a frequent issue, often stemming from the difficulty of the strong base to access the sterically encumbered vinylic proton or to undergo efficient lithium-halogen exchange. Here are several troubleshooting strategies:

  • Choice of Base: The standard n-butyllithium (n-BuLi) may not be optimal for highly hindered substrates. Consider switching to a bulkier or more reactive base. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that can be effective in deprotonating hindered positions.[1] Some literature also suggests that alternative, milder bases under specific conditions could be advantageous for sensitive substrates, though their efficacy with severe steric hindrance needs to be evaluated on a case-by-case basis.

  • Reaction Temperature: While the initial addition of n-BuLi is typically performed at -78 °C to control reactivity, slowly warming the reaction mixture to room temperature can sometimes provide the necessary energy to overcome the activation barrier for the rearrangement.[2] However, this must be done cautiously to avoid decomposition.

  • Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. While THF is commonly used, exploring other ethereal solvents or the addition of co-solvents might enhance reactivity.

  • Inverse Addition: Instead of adding the base to the gem-dibromide solution, try adding the gem-dibromide solution dropwise to a solution of the base at low temperature. This maintains a high concentration of the base and can favor the desired reaction pathway over side reactions.

Question 2: I am isolating a significant amount of a bromoalkyne intermediate instead of the terminal alkyne. How can I drive the reaction to completion?

Answer:

Formation of the bromoalkyne indicates that the first dehydrobromination and lithium-halogen exchange have occurred, but the final elimination to the alkyne is sluggish. This is a common issue with hindered substrates.

  • Stoichiometry of the Base: Ensure that at least two full equivalents of the organolithium reagent are used. The first equivalent is consumed in the initial dehydrobromination, and the second is required for the lithium-halogen exchange that precedes the final elimination. For particularly stubborn substrates, a slight excess (e.g., 2.2 equivalents) of the base might be beneficial.

  • Longer Reaction Times: Hindered substrates may require significantly longer reaction times for the complete conversion of the bromoalkyne intermediate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Alternative Bases: As mentioned previously, switching to a more reactive base like LDA can facilitate the complete conversion to the terminal alkyne.

Question 3: My reaction is producing a complex mixture of side products, and purification is difficult. What are the likely side reactions and how can I minimize them?

Answer:

With hindered substrates, the desired Fritsch-Buttenberg-Wiechell rearrangement can compete with other reaction pathways, leading to a mixture of products.

  • Proton Source Contamination: Traces of water or other proton sources in the reaction mixture can quench the organolithium intermediates, leading to the formation of vinyl bromides or starting material recovery. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Intermolecular Reactions: At higher concentrations, the highly reactive lithium intermediates can react with each other or with the starting material, leading to dimerization or oligomerization. Performing the reaction at high dilution can minimize these intermolecular side reactions.

  • Alternative Rearrangement Pathways: Depending on the substrate, alternative rearrangement or fragmentation pathways may become competitive. While difficult to predict, careful analysis of the side products by NMR and MS can provide insights into these pathways and guide further optimization of reaction conditions.

Comparative Data on Reaction Conditions

While specific yields are highly substrate-dependent, the following table provides a general comparison of reaction conditions that can be adapted for hindered gem-dibromides.

ParameterStandard ConditionsModified Conditions for Hindered SubstratesRationale
Base n-Butyllithium (n-BuLi)Lithium diisopropylamide (LDA), sec-BuLi, t-BuLiIncreased basicity and/or steric bulk can facilitate deprotonation of hindered positions.
Equivalents of Base 2.0 - 2.12.2 - 2.5Ensures complete conversion, especially if small amounts of proton sources are present.
Temperature -78 °C to rt-78 °C to rt (slow warming), or slightly elevated temperatures for short periodsProvides additional thermal energy to overcome the activation barrier of the rearrangement.
Concentration 0.1 - 0.5 M0.01 - 0.1 M (high dilution)Minimizes intermolecular side reactions like dimerization.
Addition Mode Base to substrateSubstrate to base (inverse addition)Maintains a high concentration of the reactive base, favoring the desired pathway.

Detailed Experimental Protocol: Modified Corey-Fuchs Reaction for a Hindered Gem-Dibromide

This protocol provides a starting point for the conversion of a sterically hindered gem-dibromide to a terminal alkyne using LDA as the base.

Materials:

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve diisopropylamine (2.5 equivalents relative to the gem-dibromide) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (2.4 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Reaction Setup: In a separate flame-dried flask, dissolve the hindered gem-dibromoalkene (1.0 equivalent) in anhydrous THF.

  • Reaction Execution: Cool the LDA solution to -78 °C. To this cold solution, add the solution of the hindered gem-dibromoalkene dropwise via syringe or cannula over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the bromoalkyne intermediate.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizing the Troubleshooting Workflow

To aid in navigating the troubleshooting process, the following workflow diagram illustrates the logical steps to take when encountering issues with the Corey-Fuchs reaction on a hindered gem-dibromide.

Corey_Fuchs_Troubleshooting start Start: Low Yield or Incomplete Conversion of Hindered Gem-Dibromide check_reagents 1. Verify Reagent Quality and Stoichiometry (Anhydrous solvents, accurate BuLi titration, >2 eq. base) start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok fix_reagents Action: Use fresh, dry solvents. Titrate n-BuLi. Ensure >2 eq. of base. reagents_ok->fix_reagents No change_base 2. Modify the Base (Switch to LDA, sec-BuLi, or t-BuLi) reagents_ok->change_base Yes fix_reagents->check_reagents base_successful Conversion Improved? change_base->base_successful optimize_conditions 3. Optimize Reaction Conditions (Inverse addition, higher dilution, temperature variation) base_successful->optimize_conditions No end_success Success: Desired Alkyne Obtained base_successful->end_success Yes conditions_successful Yield Acceptable? optimize_conditions->conditions_successful analyze_byproducts 4. Analyze Side Products (Identify potential alternative pathways) conditions_successful->analyze_byproducts No conditions_successful->end_success Yes consider_alternatives 5. Consider Alternative Synthetic Routes (e.g., Seyferth-Gilbert homologation) analyze_byproducts->consider_alternatives end_failure Re-evaluate Synthetic Strategy consider_alternatives->end_failure

References

Technical Support Center: Optimization of Olefination with 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of olefination reactions with 1,1-dibromo-4-tert-butylcyclohexane. The content is designed to address specific issues encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the olefination of this compound?

A1: The primary challenge in the olefination of this compound and its precursor, 4-tert-butylcyclohexanone, is steric hindrance. The bulky tert-butyl group can impede the approach of reagents to the reaction center, leading to low yields and slow reaction rates. This is a common issue with sterically hindered ketones in olefination reactions.[1][2]

Q2: Which olefination methods are most suitable for sterically hindered substrates like this compound?

A2: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction, as it tends to give better yields.[1][2] The Tebbe reagent is particularly effective for the methylenation of sterically hindered carbonyls and is known to be more efficient than the Wittig reagent in such cases.[3][4]

Q3: Can the Corey-Fuchs reaction be used for the olefination of this compound?

A3: The Corey-Fuchs reaction is a well-established method for converting aldehydes and ketones into alkynes, proceeding through a 1,1-dibromoalkene intermediate.[5][6] While it is theoretically applicable, the steric hindrance of the 4-tert-butylcyclohexane moiety may necessitate optimized conditions to achieve satisfactory yields.

Q4: What are the main byproducts to expect in these olefination reactions?

A4: In Wittig-type reactions, triphenylphosphine (B44618) oxide is a major byproduct that can complicate purification. The Horner-Wadsworth-Emmons reaction offers an advantage as the dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction.[7] Incomplete reactions can also lead to the recovery of starting material or intermediate species.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Steric Hindrance Consider switching to a less sterically demanding olefination reagent. The Tebbe reagent or the Horner-Wadsworth-Emmons reaction are often more successful with bulky ketones than the standard Wittig reaction.[1][2][3][4]
Low Reagent Reactivity For Wittig reactions, ensure the ylide is properly formed. Use a strong, fresh base for deprotonation. For Corey-Fuchs, ensure the phosphine-dibromomethylene ylide is generated effectively.
Incomplete Reaction Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Decomposition of Reagents or Product Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), especially when using air- and moisture-sensitive reagents like the Tebbe reagent.[3]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Epimerization at the alpha-carbon Use a non-nucleophilic, sterically hindered base for deprotonation steps to minimize unwanted side reactions.
Elimination Side Reactions In reactions involving basic conditions, β-elimination can be a competing pathway. Using milder bases or alternative olefination methods like the Peterson olefination, which can proceed under acidic or basic conditions, may mitigate this.
Rearrangement of Intermediates The Fritsch-Buttenberg-Wiechell rearrangement can occur in the second step of the Corey-Fuchs reaction.[5] Careful control of reaction conditions, particularly temperature, is crucial.

Comparative Data on Olefination Methods for Sterically Hindered Ketones

Olefination Method Typical Substrates Advantages Disadvantages
Wittig Reaction Aldehydes, less hindered ketonesWide applicability, well-establishedCan give low yields with hindered ketones, triphenylphosphine oxide byproduct can be difficult to remove.[1][2]
Horner-Wadsworth-Emmons Aldehydes, ketonesGenerally higher yields with hindered ketones than Wittig, water-soluble phosphate (B84403) byproduct.[7]Requires synthesis of phosphonate (B1237965) esters.
Tebbe Olefination Aldehydes, ketones, esters, amidesHighly effective for sterically hindered carbonyls, less basic than Wittig reagents.[3][4]Reagent is pyrophoric and requires handling under inert atmosphere.[3]
Peterson Olefination Aldehydes, ketonesCan provide stereochemical control (E or Z alkene) by choosing acidic or basic workup.Requires stoichiometric use of organosilicon reagents.
Julia-Lythgoe Olefination Aldehydes, ketonesGood for the synthesis of trans-alkenes.Multi-step process, uses toxic reagents like sodium amalgam.

Experimental Protocols

Protocol 1: General Procedure for Tebbe Olefination of a Sterically Hindered Ketone

This protocol is a general guideline and may require optimization for this compound.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the sterically hindered ketone (1.0 eq) in anhydrous toluene (B28343) in a flame-dried flask.

  • Reagent Addition: Cool the solution to -40 °C. Add a solution of Tebbe's reagent (1.1 - 1.5 eq) in toluene dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous NaOH.

  • Work-up: Allow the mixture to warm to room temperature and stir until no more gas evolves. Filter the mixture through a pad of celite, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Olefination

This protocol is a general guideline and should be optimized for the specific substrate.

  • Phosphonate Anion Formation: Under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Add the desired phosphonate ester (1.1 eq) dropwise at 0 °C.

  • Reaction with Ketone: After gas evolution ceases, add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizing Experimental Workflows

olefination_workflow cluster_tebbe Tebbe Olefination cluster_hwe Horner-Wadsworth-Emmons T_start Dissolve Ketone in Toluene T_cool Cool to -40 °C T_start->T_cool T_add Add Tebbe's Reagent T_cool->T_add T_react Warm to RT, Stir T_add->T_react T_quench Quench with NaOH T_react->T_quench T_workup Filter and Extract T_quench->T_workup T_purify Column Chromatography T_workup->T_purify H_start Generate Phosphonate Anion H_add Add Ketone Solution H_start->H_add H_react Stir at RT H_add->H_react H_workup Aqueous Work-up H_react->H_workup H_purify Column Chromatography H_workup->H_purify

Caption: Comparative workflow for Tebbe and Horner-Wadsworth-Emmons olefination reactions.

troubleshooting_logic start Low Product Yield c1 Is the reaction sterically hindered? start->c1 s1 Switch to Tebbe or HWE Reagent c1->s1 Yes c2 Is the ylide/anion formation efficient? c1->c2 No s2 Use fresh, strong base Ensure anhydrous conditions c2->s2 No c3 Is the reaction time/temperature optimal? c2->c3 Yes s3 Increase reaction time and/or temperature Monitor by TLC/GC c3->s3 No

Caption: Troubleshooting workflow for low yield in olefination reactions.

References

removal of triphenylphosphine oxide from 1,1-Dibromo-4-tert-butylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct, from reactions yielding 1,1-Dibromo-4-tert-butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?

A1: The difficulty in removing TPPO stems from its physical properties. It is a highly polar and crystalline solid, yet it exhibits a surprising degree of solubility in a range of common organic solvents. This often leads to co-crystallization with the desired product or persistent contamination of chromatographic fractions.

Q2: What are the most common methods for removing TPPO?

A2: The most prevalent methods for TPPO removal include:

  • Crystallization/Precipitation: Exploiting the low solubility of TPPO in non-polar solvents.

  • Column Chromatography: While often tedious, it can be effective.[1][2]

  • Chemical Precipitation: Forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2][3][4][5][6][7]

  • Acid-Base Extraction: This is applicable if the target molecule has acidic or basic functionality.[1]

Q3: My product, this compound, is non-polar. Which removal method is likely to be most effective?

A3: For a non-polar product like this compound, leveraging the low solubility of TPPO in non-polar solvents is a highly effective strategy. Methods such as precipitation from hexane (B92381) or pentane, or filtration over a silica (B1680970) plug with a non-polar eluent are excellent starting points.[2][8][9]

Q4: I've tried crystallization from hexane, but I still see TPPO in my product. What should I do next?

A4: If simple crystallization is insufficient, you can try a multi-step approach. First, attempt to precipitate the bulk of the TPPO from a non-polar solvent. Then, the remaining trace amounts can often be removed by a short silica gel plug filtration.[2][8] Alternatively, chemical precipitation with ZnCl₂ in a more polar solvent system followed by extraction of your non-polar product could be effective.[5][6]

Troubleshooting Guide

This guide provides a step-by-step approach to systematically remove TPPO from your this compound product.

Step 1: Initial Assessment - Is TPPO the only major impurity?
  • Action: Analyze a crude sample of your reaction mixture by TLC, ¹H NMR, or LC-MS to confirm that TPPO is the primary impurity.

  • Troubleshooting: If other significant impurities are present, a more comprehensive purification strategy, such as column chromatography, may be necessary after the bulk of the TPPO has been removed.

Step 2: Direct Precipitation of TPPO
  • Action: Concentrate your crude reaction mixture and redissolve it in a minimal amount of a solvent in which your product is soluble but TPPO is not, such as cold diethyl ether or a mixture of pentane/ether.[2][8]

  • Expected Outcome: TPPO should precipitate as a white solid, which can be removed by filtration.

  • Troubleshooting:

    • If no precipitate forms: The concentration of TPPO may be too low, or the solvent may not be sufficiently non-polar. Try concentrating the solution further or adding a larger volume of a non-polar solvent like hexane or pentane.

    • If the product co-precipitates: Your product may have limited solubility in the chosen solvent. Experiment with different solvent ratios (e.g., increasing the proportion of ether to pentane) or try a different non-polar solvent system.

Step 3: Silica Gel Plug Filtration
  • Action: If trace amounts of TPPO remain after precipitation, pass a solution of your crude product in a non-polar solvent (e.g., hexane or pentane) through a short plug of silica gel.[2][8][9]

  • Expected Outcome: The non-polar this compound should elute quickly, while the more polar TPPO will be retained on the silica.

  • Troubleshooting:

    • If TPPO co-elutes: The eluting solvent may be too polar. Use a less polar solvent or a mixture (e.g., 100% hexane). You may need to repeat the plug filtration.[2][8]

Step 4: Chemical Precipitation with Zinc Chloride (ZnCl₂)
  • Action: If the above methods fail, dissolve the crude mixture in ethanol (B145695). Add a solution of ZnCl₂ (2 equivalents relative to the estimated amount of TPPO) in ethanol.[5][6][10]

  • Expected Outcome: An insoluble TPPO-ZnCl₂ complex will precipitate and can be removed by filtration. Your non-polar product can then be recovered from the filtrate by extraction into a non-polar solvent and subsequent evaporation.

  • Troubleshooting:

    • If precipitation is slow or incomplete: Stir the mixture for a few hours at room temperature.[10] You can also try concentrating the solution to encourage precipitation.

    • If the product is difficult to extract: Ensure the ethanol has been sufficiently removed from the filtrate before attempting extraction.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubilityReference
WaterAlmost Insoluble[1][11][12][13]
HexanePoorly Soluble[1][4][10][11][12][13]
PentaneNot Soluble[10]
CyclohexaneAlmost Insoluble[1][11][12][13]
Diethyl Ether (cold)Poorly Soluble[4][10]
EthanolReadily Soluble[1][11][12][13][14]
MethanolSoluble[1][13]
DichloromethaneReadily Soluble[11][12][13]
TolueneSoluble[11][12]
Ethyl AcetateSoluble[11][12]

Table 2: Efficiency of TPPO Removal by Precipitation with Metal Salts

Metal SaltSolventTPPO Removal EfficiencyReference
ZnCl₂Ethanol>90% with 1 equivalent, undetectable with 3 equivalents[5]
MgCl₂Toluene, Ethyl AcetateForms insoluble complex[3][4]
CaBr₂THF, 2-MeTHF, MTBE95-99%[3]

Experimental Protocols

Protocol 1: Purification by Precipitation and Silica Gel Plug Filtration
  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Precipitation: To the residue, add cold hexane. Stir or sonicate the mixture to break up any solids. The TPPO should remain as a suspended solid.

  • Filtration: Filter the mixture, washing the solid TPPO with a small amount of cold hexane.

  • Silica Gel Plug: Concentrate the filtrate. Dissolve the residue in a minimal amount of hexane. Prepare a short column (plug) of silica gel in a pipette or small column.

  • Elution: Apply the concentrated product solution to the top of the silica plug. Elute with hexane, collecting the fractions containing the purified this compound. The TPPO will remain at the top of the silica plug.

  • Analysis: Analyze the collected fractions by TLC or ¹H NMR to confirm the absence of TPPO.

Protocol 2: Purification by Chemical Precipitation with Zinc Chloride
  • Dissolution: Dissolve the crude reaction mixture containing this compound and TPPO in ethanol.

  • Precipitation: In a separate flask, prepare a solution of zinc chloride (2 equivalents based on the theoretical yield of TPPO) in warm ethanol. Add the ZnCl₂ solution to the crude mixture at room temperature.[6]

  • Stirring: Stir the resulting suspension for at least 2 hours at room temperature to ensure complete precipitation of the ZnCl₂(TPPO)₂ complex.[10]

  • Filtration: Filter the mixture to remove the white precipitate of the TPPO-zinc complex. Wash the solid with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and a non-polar organic solvent (e.g., hexane or diethyl ether). Transfer to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

  • Analysis: Confirm the purity of the product by TLC or ¹H NMR.

Visualizations

experimental_workflow cluster_precipitation Precipitation of TPPO cluster_plug Silica Plug Filtration start Crude Reaction Mixture concentrate Concentrate start->concentrate add_hexane Add Cold Hexane & Stir concentrate->add_hexane filter1 Filter add_hexane->filter1 tppo_solid TPPO (Solid) filter1->tppo_solid Discard filtrate1 Filtrate with Product filter1->filtrate1 concentrate2 Concentrate Filtrate filtrate1->concentrate2 dissolve Dissolve in Hexane concentrate2->dissolve silica_plug Pass Through Silica Plug dissolve->silica_plug elute Elute with Hexane silica_plug->elute pure_product Pure Product elute->pure_product

Caption: Experimental workflow for the removal of TPPO via precipitation and silica plug filtration.

troubleshooting_flowchart decision decision action action issue issue solution solution start Start: Crude Product with TPPO Impurity check_purity Is TPPO the only major impurity? start->check_purity direct_precipitation Attempt Direct Precipitation (Hexane/Pentane) check_purity->direct_precipitation Yes other_impurities Address other impurities first or use chromatography check_purity->other_impurities No is_precipitate Does TPPO precipitate? direct_precipitation->is_precipitate check_product_loss Is product co-precipitating? is_precipitate->check_product_loss Yes increase_nonpolar Increase non-polar solvent volume is_precipitate->increase_nonpolar No silica_plug Use Silica Plug Filtration check_product_loss->silica_plug No adjust_solvent Adjust solvent ratio check_product_loss->adjust_solvent Yes is_tppo_removed Is TPPO removed? silica_plug->is_tppo_removed zncl2_precipitation Use ZnCl2 Precipitation is_tppo_removed->zncl2_precipitation No end Pure Product is_tppo_removed->end Yes use_less_polar_eluent Use less polar eluent is_tppo_removed->use_less_polar_eluent Partially zncl2_precipitation->end use_less_polar_eluent->silica_plug

References

Validation & Comparative

A Comparative Guide to 1,1-Dibromo-4-tert-butylcyclohexane and Other Gem-Dihalides for Researchers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, gem-dihalides serve as versatile intermediates for a myriad of transformations, including the formation of carbenes, alkylidene carbenes, and subsequent carbon-carbon bond formations. Among these, 1,1-Dibromo-4-tert-butylcyclohexane stands out as a key substrate in mechanistic studies and complex molecule synthesis due to the conformational locking effect of the bulky tert-butyl group. This guide provides a comprehensive comparison of this compound with other gem-dihalides, supported by established chemical principles and representative experimental protocols.

While direct quantitative comparisons of reaction kinetics and yields for this compound against other gem-dihalides are not extensively documented in publicly available literature, a robust qualitative and theoretical comparison can be drawn based on well-understood stereoelectronic and conformational effects.

Physical and Chemical Properties

A foundational comparison begins with the intrinsic properties of the molecules. The table below summarizes key computed properties for this compound and its parent analogue, 1,1-dibromocyclohexane.

PropertyThis compound1,1-Dibromocyclohexane1,1-Dibromo-4,4-dimethylcyclohexane
Molecular Formula C₁₀H₁₈Br₂[1]C₆H₁₀Br₂C₈H₁₄Br₂[2]
Molecular Weight 298.06 g/mol [1]241.97 g/mol 270.00 g/mol [2]
CAS Number 105669-73-6[1]33879-62-0140681779-88-8
Calculated XLogP3 4.9[1]3.34.1[2]

The presence of the bulky tert-butyl group in this compound significantly influences its reactivity compared to the unsubstituted 1,1-dibromocyclohexane. This is primarily due to the strong preference of the tert-butyl group for the equatorial position in the chair conformation of the cyclohexane (B81311) ring, which in turn restricts the conformational flexibility of the entire molecule.

Conformational Influence on Reactivity: A Qualitative Comparison

The rigid conformational preference of this compound is a critical determinant of its chemical behavior. The diagram below illustrates the favored chair conformation.

G Chair Conformation of this compound cluster_cyclohexane cluster_substituents C1 C1 C2 C2 C1->C2 Br_ax Br (ax) C1->Br_ax axial Br_eq Br (eq) C1->Br_eq equatorial C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 tBu t-Bu (eq) C4->tBu equatorial C6 C6 C5->C6 C6->C1

Caption: Favored chair conformation of this compound.

This conformational rigidity has profound implications for reactions where the orientation of the leaving groups is crucial, such as in elimination reactions. For an E2 elimination to occur, an anti-periplanar arrangement of a proton and a leaving group is required. In the case of this compound, the fixed conformation may either facilitate or hinder such an arrangement depending on the position of the abstractable protons, thus affecting the reaction rate and regioselectivity compared to the more flexible 1,1-dibromocyclohexane.

Experimental Protocols

Below are representative experimental protocols for the synthesis of gem-dibromocycloalkanes and a common subsequent transformation. These protocols can be adapted for specific substrates.

Synthesis of this compound

This procedure outlines a general method for the synthesis of gem-dibromocycloalkanes from the corresponding ketone using triphenylphosphine (B44618) and carbon tetrabromide.

Materials:

Procedure:

  • To a solution of triphenylphosphine (2.2 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.1 equivalents) portionwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexane.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford this compound.

G Synthesis of this compound ketone 4-tert-Butylcyclohexanone product This compound ketone->product Reaction reagents PPh₃, CBr₄ reagents->product solvent CH₂Cl₂ solvent->product workup Workup & Purification product->workup Post-reaction

Caption: Workflow for the synthesis of this compound.

Reduction of a Gem-Dibromide to a Monobromide

This protocol describes a general method for the selective reduction of a gem-dibromide to the corresponding monobromide.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add tributyltin hydride (1.1 equivalents) to the solution.

  • Add a catalytic amount of AIBN.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the monobrominated product from tin residues and any remaining starting material.

Conclusion

This compound is a valuable substrate in organic synthesis, primarily due to the conformational control exerted by the tert-butyl group. While direct quantitative comparisons with other gem-dihalides are limited, a qualitative understanding of its reactivity can be derived from fundamental principles of stereoelectronics and conformational analysis. The provided experimental protocols offer a starting point for the synthesis and further transformation of this and related gem-dihalides. Further research into the quantitative reactivity of this compound would be highly beneficial to the scientific community, enabling a more precise selection of substrates for specific synthetic applications.

References

Reactivity Face-Off: 1,1-Dibromo-4-tert-butylcyclohexane vs. 1-Bromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, understanding the reactivity of halogenated cyclohexanes is paramount for designing efficient reaction pathways. This guide provides a comprehensive comparison of the reactivity of 1,1-dibromo-4-tert-butylcyclohexane and its monobrominated counterpart, 1-bromo-4-tert-butylcyclohexane, with a focus on elimination and nucleophilic substitution reactions. The presence of a geminal dibromo group versus a single bromo substituent, coupled with the conformationally locking effect of the bulky tert-butyl group, leads to significant differences in their chemical behavior.

At a Glance: Key Reactivity Differences

FeatureThis compound1-Bromo-4-tert-butylcyclohexane (cis and trans isomers)
Primary Reaction Pathway with Strong Base Double dehydrobromination to form an alkyne.E2 elimination to form an alkene.
Relative E2 Reaction Rate Slower first elimination compared to cis-1-bromo-4-tert-butylcyclohexane.cis-isomer: Very fast. trans-isomer: Very slow.
Primary Solvolysis Pathway (SN1/E1) Stepwise ionization, potentially leading to a vinyl cation or concerted elimination.Formation of a secondary carbocation.
Key Conformational Feature The bulky tert-butyl group overwhelmingly favors an equatorial position, influencing the orientation of the gem-dibromo group.The tert-butyl group locks the conformation, dictating whether the bromo group is axial (cis) or equatorial (trans) in the most stable chair form.

Deeper Dive: Unpacking the Reactivity

The reactivity of these compounds is intrinsically linked to their conformational preferences and the stereoelectronic requirements of different reaction mechanisms. The large tert-butyl group acts as a conformational anchor, almost exclusively occupying the equatorial position to minimize steric strain. This has profound implications for the orientation of the bromine substituents.

Elimination Reactions (E2)

The bimolecular elimination (E2) reaction requires a specific anti-periplanar arrangement between the leaving group (bromide) and a β-hydrogen. In a cyclohexane (B81311) ring, this translates to a trans-diaxial orientation.

  • 1-Bromo-4-tert-butylcyclohexane:

    • The cis-isomer readily places the bromine atom in an axial position while the tert-butyl group remains equatorial. This pre-organized geometry allows for a rapid E2 reaction.[1][2]

    • The trans-isomer , with the bromine in the more stable equatorial position, would need to undergo a ring-flip to a high-energy conformation with an axial tert-butyl group to achieve the necessary trans-diaxial arrangement. This energetic barrier makes the E2 reaction extremely slow for the trans-isomer.[1][2]

  • This compound:

    • The first elimination step to form 1-bromo-4-tert-butylcyclohexene is expected to be slower than the E2 reaction of the cis-monobromo isomer. This is because one of the bromine atoms will be equatorial in the most stable conformation, and achieving a trans-diaxial arrangement for elimination might involve a higher energy transition state.

    • Following the first elimination, a second dehydrobromination can occur under forcing conditions with a strong base to yield 4-tert-butylcyclohex-1-yne.[3][4]

Nucleophilic Substitution and Unimolecular Elimination (SN1 and E1)

These reactions proceed through a carbocation intermediate, and their rates are primarily influenced by the stability of this intermediate and the energy of the starting material.

  • 1-Bromo-4-tert-butylcyclohexane:

    • Both cis and trans isomers will form the same secondary carbocation upon ionization.

    • The cis-isomer, having a higher ground-state energy due to the axial bromine, is expected to undergo solvolysis at a slightly faster rate than the trans-isomer.[5]

  • This compound:

    • Solvolysis is expected to be significantly slower than for the monobromo counterparts. The electron-withdrawing effect of the second bromine atom on the same carbon would destabilize the developing positive charge of a carbocation intermediate.

    • The reaction could proceed through a stepwise mechanism, potentially involving a highly unstable α-bromocarbocation, or through a concerted E1-like pathway.

Experimental Protocols

Protocol 1: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane

Objective: To synthesize 4-tert-butylcyclohexene (B1265666) via E2 elimination.

Materials:

  • cis-1-Bromo-4-tert-butylcyclohexane

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation to obtain 4-tert-butylcyclohexene.

Protocol 2: Double Dehydrobromination of this compound

Objective: To synthesize 4-tert-butylcyclohex-1-yne.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Anhydrous diethyl ether

  • Ammonium chloride (solid)

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Condense liquid ammonia into the flask at -78 °C (dry ice/acetone bath).

  • Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

  • Carefully quench the reaction by slowly adding solid ammonium chloride to the remaining residue.

  • Add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure to obtain the crude alkyne. Further purification can be achieved by chromatography.

Visualizing the Reaction Pathways

E2_Elimination cluster_cis cis-1-Bromo-4-tert-butylcyclohexane cluster_trans trans-1-Bromo-4-tert-butylcyclohexane cis_start cis-Isomer (Br axial) cis_product 4-tert-butylcyclohexene cis_start->cis_product Fast E2 trans_start trans-Isomer (Br equatorial) trans_product 4-tert-butylcyclohexene trans_start->trans_product Very Slow E2

Caption: E2 elimination rates of cis- and trans-1-bromo-4-tert-butylcyclohexane.

Dehydrobromination_Dibromo start This compound intermediate 1-Bromo-4-tert-butylcyclohexene start->intermediate First E2 (slower) product 4-tert-butylcyclohex-1-yne intermediate->product Second E2 (requires strong base)

Caption: Stepwise dehydrobromination of this compound.

Experimental_Workflow_E2 A Reactant & Base in Solvent B Reflux A->B C Quench Reaction B->C D Aqueous Workup & Extraction C->D E Drying & Solvent Removal D->E F Purification (e.g., Distillation) E->F G Product Analysis (TLC, GC, NMR) F->G

Caption: General experimental workflow for E2 elimination reactions.

References

spectroscopic comparison of cis/trans-1,2-dibromo-4-tert-butylcyclohexane and 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of three such isomers: cis-1,2-dibromo-4-tert-butylcyclohexane, trans-1,2-dibromo-4-tert-butylcyclohexane, and 1,1-dibromo-4-tert-butylcyclohexane. Understanding their distinct spectral signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for their unambiguous identification.

The conformational rigidity imparted by the bulky tert-butyl group, which predominantly occupies an equatorial position to minimize steric strain, provides a stable chair conformation for the cyclohexane (B81311) ring. This conformational preference is a key factor in the distinct spectroscopic features observed for each isomer.

Predicted Spectroscopic Data Comparison

Due to the limited availability of direct experimental spectra for these specific compounds in public databases, the following tables present predicted data based on established spectroscopic principles and data from analogous substituted cyclohexanes. These predictions provide a robust framework for the spectroscopic differentiation of these isomers.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
cis-1,2-dibromo-4-tert-butylcyclohexane H-1 (axial)4.5 - 4.7dddJ(H-1a, H-2e) ≈ 3-4, J(H-1a, H-6a) ≈ 10-12, J(H-1a, H-6e) ≈ 3-4
H-2 (equatorial)4.1 - 4.3broad s or narrow m-
tert-butyl0.9 - 1.0s-
trans-1,2-dibromo-4-tert-butylcyclohexane H-1 (axial)4.2 - 4.4dddJ(H-1a, H-2a) ≈ 10-12, J(H-1a, H-6a) ≈ 10-12, J(H-1a, H-6e) ≈ 3-4
H-2 (axial)4.2 - 4.4dddJ(H-2a, H-1a) ≈ 10-12, J(H-2a, H-3a) ≈ 10-12, J(H-2a, H-3e) ≈ 3-4
tert-butyl0.9 - 1.0s-
This compound H-2, H-6 (axial)2.5 - 2.7m-
H-2, H-6 (equatorial)2.2 - 2.4m-
tert-butyl0.9 - 1.0s-

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
cis-1,2-dibromo-4-tert-butylcyclohexane C-160 - 65
C-265 - 70
C-330 - 35
C-445 - 50
C-525 - 30
C-635 - 40
C(tert-butyl)32 - 34
CH₃(tert-butyl)27 - 29
trans-1,2-dibromo-4-tert-butylcyclohexane C-1, C-268 - 73
C-3, C-638 - 43
C-4, C-525 - 30
C(tert-butyl)32 - 34
CH₃(tert-butyl)27 - 29
This compound C-175 - 80
C-2, C-640 - 45
C-3, C-522 - 27
C-448 - 53
C(tert-butyl)32 - 34
CH₃(tert-butyl)27 - 29

Table 3: Predicted Infrared (IR) Spectral Data

CompoundCharacteristic Absorptions (cm⁻¹)Functional Group
cis-1,2-dibromo-4-tert-butylcyclohexane 2850-3000C-H stretch (alkane)
1365-1395C-H bend (tert-butyl)
600-700C-Br stretch (axial & equatorial)
trans-1,2-dibromo-4-tert-butylcyclohexane 2850-3000C-H stretch (alkane)
1365-1395C-H bend (tert-butyl)
650-750C-Br stretch (diaxial)
This compound 2850-3000C-H stretch (alkane)
1365-1395C-H bend (tert-butyl)
550-650C-Br stretch (gem-dibromo)

Spectroscopic Interpretation and Isomer Differentiation

The predicted spectral data highlights key differences that allow for the confident identification of each isomer.

In ¹H NMR spectroscopy , the most significant distinctions arise from the chemical shifts and coupling constants of the protons on the bromine-bearing carbons (C-1 and C-2).

  • For cis-1,2-dibromo-4-tert-butylcyclohexane , with one axial and one equatorial bromine, the proton attached to the carbon with the axial bromine (H-1a) is expected to resonate at a lower field (further downfield) than the proton on the carbon with the equatorial bromine. The coupling patterns will also be distinct, with the axial proton exhibiting large diaxial couplings (around 10-12 Hz) to its neighboring axial protons.

  • In the trans-isomer , both bromine atoms are in axial positions in the most stable chair conformation to avoid steric hindrance with the bulky tert-butyl group. Consequently, the two methine protons (H-1 and H-2) are also axial and will show a characteristic large diaxial coupling constant (J ≈ 10-12 Hz) to each other. They are expected to have similar chemical shifts.

  • For This compound , the absence of protons on C-1 simplifies the spectrum in that region. The protons on the adjacent carbons (C-2 and C-6) will be shifted downfield due to the inductive effect of the two bromine atoms, and they will appear as complex multiplets.

¹³C NMR spectroscopy provides a clear distinction based on the chemical shifts of the carbon atoms directly bonded to the bromine atoms.

  • The geminal dibromo-substituted carbon (C-1) in This compound is expected to be the most deshielded, appearing at the lowest field (highest ppm value) among the three isomers.

  • The carbons bearing bromine in the trans-isomer (C-1 and C-2) are predicted to be at a lower field than those in the cis-isomer . This is due to the diaxial arrangement of the bromines in the trans-isomer, which results in a more deshielded environment for these carbons.

Infrared (IR) spectroscopy offers a more subtle but still useful means of differentiation, primarily through the C-Br stretching vibrations. The position of the C-Br stretch is sensitive to the orientation of the bromine atom (axial vs. equatorial).

  • The trans-isomer , with its two axial C-Br bonds, is expected to show a strong absorption at a higher frequency compared to the cis-isomer.

  • The cis-isomer will have both an axial and an equatorial C-Br bond, likely resulting in two distinct or a broadened C-Br stretching band at a slightly lower frequency.

  • The 1,1-dibromo isomer is expected to have a C-Br stretching frequency that is different from the 1,2-disubstituted isomers and may show characteristic absorptions for the gem-dibromo group.

Experimental Protocols

The following are general protocols for acquiring the necessary spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-12 ppm, pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Logical Relationships and Isomeric Structures

The following diagram illustrates the structural differences between the three isomers, which form the basis for their distinct spectroscopic properties.

Spectroscopic_Comparison cis cis-1,2-dibromo (axial-equatorial Br) H_NMR ¹H NMR cis->H_NMR C_NMR ¹³C NMR cis->C_NMR IR IR Spectroscopy cis->IR trans trans-1,2-dibromo (diaxial Br) trans->H_NMR trans->C_NMR trans->IR gem 1,1-dibromo (geminal Br) gem->H_NMR gem->C_NMR gem->IR H_coupling Proton Coupling (J-values) H_NMR->H_coupling H_shift Proton Chemical Shift (δ ppm) H_NMR->H_shift C_shift Carbon Chemical Shift (δ ppm) C_NMR->C_shift CBr_stretch C-Br Stretch (cm⁻¹ frequency) IR->CBr_stretch

A Comparative Guide to the Computational Analysis of the Chair Conformation of 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational and theoretical comparison of the chair conformation of 1,1-Dibromo-4-tert-butylcyclohexane against other relevant substituted cyclohexanes. The conformational preferences of substituted cyclohexanes are paramount in determining molecular reactivity and biological activity, making a thorough understanding of their steric and electronic properties essential for rational molecular design.

Introduction to Cyclohexane (B81311) Conformations

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. The interplay of steric hindrance between substituents dictates the preferred conformation of the molecule. A key principle in the conformational analysis of substituted cyclohexanes is the strong preference for bulky substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2][3] The tert-butyl group is exceptionally bulky and effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position.[2][4]

In the case of this compound, the tert-butyl group at the C4 position will overwhelmingly favor the equatorial position. Consequently, the conformational analysis focuses on the relative orientation of the two bromine atoms at the C1 position in the context of this fixed chair conformation. In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position.[2][3]

Conformational Equilibrium of this compound

The chair-flip equilibrium of this compound is heavily skewed towards the conformer with the tert-butyl group in the equatorial position. The two possible chair conformations are depicted below.

Figure 1: Chair-flip equilibrium of this compound.

In Conformer A, the tert-butyl group is equatorial, leading to a more stable conformation. In Conformer B, the tert-butyl group is axial, resulting in significant steric strain from 1,3-diaxial interactions with the axial hydrogens on C2 and C6, making this conformer significantly less stable.

Comparison of Steric Effects

The preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Reference
tert-Butyl~5.0[5]
Bromine (Br)~0.38 - 0.62[6]
Methyl (CH₃)~1.7[5]
Chlorine (Cl)~0.53
Hydroxyl (OH)~0.87 (non-H-bonding solvent)[6]

The exceptionally large A-value of the tert-butyl group dictates the conformational preference of this compound. The energetic cost of placing a tert-butyl group in the axial position is approximately 5.0 kcal/mol, which is a substantial energy barrier.[5] In contrast, the A-value for a single bromine atom is significantly smaller, around 0.38-0.62 kcal/mol.[6]

For this compound, the conformation with the equatorial tert-butyl group is overwhelmingly favored. In this preferred conformation, one bromine atom occupies an axial position, and the other occupies an equatorial position. The energetic contribution of the bromine atoms is the same in both chair-flipped forms, as there will always be one axial and one equatorial bromine. Therefore, the conformational equilibrium is almost entirely determined by the steric demand of the tert-butyl group.

Experimental and Computational Protocols

The determination of conformational energies and equilibria relies on a combination of experimental and computational methods.

Experimental Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique for studying conformational isomers. At room temperature, the chair-flip of most cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, the interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The relative populations of the conformers can be determined by integrating the signals, and from this, the Gibbs free energy difference (ΔG°) can be calculated using the following equation:

ΔG° = -RTlnKeq

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant.

Computational Protocols: Molecular Mechanics and Quantum Chemistry

Computational chemistry provides valuable insights into the conformational preferences of molecules.

G start Initial 3D Structure Generation mm Molecular Mechanics (MM) Conformational Search start->mm dft Density Functional Theory (DFT) Optimization mm->dft Low-energy conformers freq Frequency Calculation dft->freq energy Relative Energy Calculation (ΔG) freq->energy end Predicted Conformational Equilibrium energy->end

Figure 2: A typical workflow for the computational analysis of molecular conformations.
  • Initial 3D Structure Generation : A starting 3D structure of the molecule is generated.

  • Conformational Search : A conformational search using molecular mechanics (MM) force fields (e.g., MMFF94, UFF) is performed to identify low-energy conformers.

  • Quantum Mechanical Optimization : The low-energy conformers identified by MM are then subjected to more accurate geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Relative Energy Calculation : The relative Gibbs free energies (ΔG) of the conformers are calculated to determine their relative populations and the conformational equilibrium.

Conclusion

References

The Synthetic Utility of 1,1-Dibromo-4-tert-butylcyclohexane in Olefination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon double bonds is a cornerstone of organic synthesis. This guide provides a detailed comparison of 1,1-Dibromo-4-tert-butylcyclohexane as a precursor for the sterically hindered 4-tert-butylcyclohexylidene moiety with other common olefination reagents. We present a data-driven analysis of its performance, supported by experimental protocols and mechanistic insights, to aid in the selection of the optimal reagent for specific synthetic challenges.

The introduction of sterically demanding groups, such as the 4-tert-butylcyclohexylidene moiety, can be crucial for modulating the pharmacological properties of a molecule. This compound serves as a key precursor for this functional group, primarily through Corey-Fuchs-type olefination reactions. This guide will compare its application with established olefination methods, including the Wittig reaction and the Takai olefination, focusing on substrate scope, stereoselectivity, and functional group tolerance.

Comparative Analysis of Olefination Reagents

The choice of an olefination reagent is dictated by the specific carbonyl compound and the desired alkene. The following table summarizes the key characteristics of this compound in the context of other widely used olefination methods.

Reagent/MethodTypical SubstratesKey AdvantagesKey LimitationsStereoselectivity
This compound (via Corey-Fuchs like reaction) Aldehydes, KetonesAccess to highly hindered exocyclic alkenes.Requires strong base (e.g., n-BuLi). The intermediate vinyl lithium species can be reactive towards other functional groups.Generally not stereoselective for trisubstituted alkenes.
Wittig Reagents (e.g., Ph₃P=CHR) Aldehydes, KetonesBroad substrate scope, reliable for many transformations.[1]Stabilized ylides often give E-alkenes, while non-stabilized ylides favor Z-alkenes.[2] Separation of triphenylphosphine (B44618) oxide can be challenging.Can be tuned for either E or Z selectivity based on ylide structure and reaction conditions.
Takai Olefination (gem-dihaloalkanes with CrCl₂) AldehydesHigh E-selectivity for vinyl halides.[3] Tolerates a wide range of functional groups.[3]Requires stoichiometric amounts of chromium(II) chloride, which is toxic and air-sensitive.[3]Excellent E-selectivity.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for olefination reactions.

Protocol 1: Olefination using this compound (Corey-Fuchs type)

This protocol describes the in-situ generation of the reactive species from this compound and its subsequent reaction with a carbonyl compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or Ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a solution of this compound (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv.) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the carbonyl compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Wittig Olefination

This is a general protocol for the olefination of an aldehyde with a phosphonium (B103445) ylide.

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add n-BuLi (1.0 equiv.) dropwise, resulting in a characteristic orange-red color of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 3: Takai Olefination

This protocol outlines the chromium(II)-mediated olefination of an aldehyde to form an (E)-vinyl iodide.

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Iodoform (B1672029) (CHI₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

Procedure:

  • To a suspension of CrCl₂ (4.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of iodoform (1.5 equiv.) and the aldehyde (1.0 equiv.) in THF.

  • Stir the mixture at 0 °C for 3 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview and Logical Relationships

The underlying mechanisms of these olefination reactions dictate their outcomes and limitations.

Olefination_Mechanisms cluster_Corey_Fuchs Corey-Fuchs Type Olefination cluster_Wittig Wittig Olefination cluster_Takai Takai Olefination CF_Start This compound CF_Intermediate Vinyl Lithium Intermediate CF_Start->CF_Intermediate Lithium-Halogen Exchange CF_Base n-BuLi CF_Base->CF_Intermediate CF_Adduct Lithium Alkoxide Adduct CF_Intermediate->CF_Adduct CF_Carbonyl Aldehyde/Ketone CF_Carbonyl->CF_Adduct CF_Product 4-tert-butylcyclohexylidene Product CF_Adduct->CF_Product Elimination W_Salt Phosphonium Salt W_Ylide Phosphorus Ylide W_Salt->W_Ylide W_Base Base (e.g., n-BuLi) W_Base->W_Ylide W_Oxaphosphetane Oxaphosphetane Intermediate W_Ylide->W_Oxaphosphetane W_Carbonyl Aldehyde/Ketone W_Carbonyl->W_Oxaphosphetane W_Product Alkene W_Oxaphosphetane->W_Product Cycloreversion W_Byproduct Ph₃P=O W_Oxaphosphetane->W_Byproduct T_Dihalide gem-Dihaloalkane T_Organochromium Organochromium Reagent T_Dihalide->T_Organochromium T_Cr CrCl₂ T_Cr->T_Organochromium T_Adduct Chromium Alkoxide Adduct T_Organochromium->T_Adduct T_Carbonyl Aldehyde T_Carbonyl->T_Adduct T_Product (E)-Alkene T_Adduct->T_Product Syn-Elimination Experimental_Workflow Start Reaction Setup (Inert atmosphere, anhydrous solvents) Reagent_Prep Reagent Preparation (e.g., Ylide or Organometallic generation) Start->Reagent_Prep Carbonyl_Add Addition of Carbonyl Substrate Reagent_Prep->Carbonyl_Add Reaction Reaction Monitoring (TLC, GC-MS) Carbonyl_Add->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

References

A Researcher's Guide to Reaction Pathways of Substituted Cyclohexanes: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of substituted cyclohexanes is significantly influenced by the steric strain arising from substituent positions. For instance, in monosubstituted cyclohexanes, the conformation with the substituent in an equatorial position is generally more stable than the axial position due to the avoidance of 1,3-diaxial interactions.[1] In disubstituted cyclohexanes, the relative stability of chair conformations depends on the steric effects of both substituents, requiring a detailed analysis of all steric interactions.[2] The large tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, making 1,1-Dibromo-4-tert-butylcyclohexane an interesting, albeit unstudied, candidate for computational analysis.

Comparative Analysis of Reaction Mechanisms

The reactivity of haloalkanes like this compound is dominated by nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The preferred pathway is dictated by the substrate's structure, the nature of the nucleophile/base, and the solvent.[3][4][5]

Table 1: Comparison of SN1 and SN2 Reaction Pathways
FeatureSN1 MechanismSN2 Mechanism
Rate-Determining Step Formation of a carbocation intermediate (unimolecular).[6]Concerted attack of the nucleophile and departure of the leaving group (bimolecular).[6]
Substrate Preference Tertiary > Secondary >> Primary.[6]Primary > Secondary >> Tertiary.[6]
Transition State Planar carbocation.Trigonal bipyramidal.
Stereochemistry Racemization.Inversion of configuration.
Solvent Effects Favored by polar protic solvents.[4]Favored by polar aprotic solvents.[4]
Nucleophile Weak nucleophiles are effective.[4]Requires a strong nucleophile.[4]
  • For a gem-dibromo compound on a secondary carbon, both pathways are plausible. The SN1 pathway would proceed through a secondary carbocation, which could be stabilized by the adjacent alkyl groups.[7] However, the SN2 pathway would be subject to steric hindrance.

Table 2: Comparison of E1 and E2 Reaction Pathways
FeatureE1 MechanismE2 Mechanism
Rate-Determining Step Formation of a carbocation intermediate (unimolecular).[8]Concerted removal of a proton by a base and departure of the leaving group (bimolecular).
Base Requirement Weak base is sufficient.Strong, non-nucleophilic base is required.
Stereochemistry No specific stereochemical requirement.Requires an anti-periplanar arrangement of the proton and the leaving group.[8][9]
Regioselectivity Zaitsev's rule (most substituted alkene) is generally favored.Zaitsev's or Hofmann's rule, depending on the base's steric bulk.
Substrate Preference Tertiary > Secondary > Primary.Tertiary > Secondary > Primary.
  • In cyclohexane systems, the E2 mechanism's requirement for an anti-periplanar geometry means the leaving group must be in an axial position.[9] The rate of E2 elimination is dependent on the stability of the chair conformation where the leaving group is axial.[9][10]

Computational Methodology: A Standard Protocol for DFT Studies

While specific experimental data for the title compound is unavailable, a typical computational protocol for investigating reaction pathways of substituted cyclohexanes using DFT is outlined below. This serves as a guide for researchers planning similar computational studies.

  • Conformational Search:

    • Initial 3D structures of the reactant (e.g., this compound) are generated.

    • A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculations:

    • The lowest energy conformers are then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Transition State Searching:

    • Transition state (TS) structures for each proposed reaction pathway (SN1, SN2, E1, E2) are located using methods like the Berny algorithm (OPT=TS).

    • Initial guesses for the TS geometry can be generated by methods such as Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST).

    • Frequency calculations on the located TS structures are performed to verify they are first-order saddle points (exactly one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed starting from the TS structure to confirm that it connects the corresponding reactant and product stationary points on the potential energy surface.

  • Energy Profile Construction:

    • Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311+G(d,p)) on the optimized geometries to obtain more accurate electronic energies.

    • The Gibbs free energy of activation (ΔG‡) is calculated by taking the difference in Gibbs free energy between the transition state and the reactant(s).

Visualizing Computational Workflow

The following diagram illustrates a typical workflow for a DFT study of a chemical reaction.

Computational_Workflow A Hypothesize Reaction Pathways (SN1, SN2, E1, E2) B Build Initial Structures (Reactants, Products) A->B Define Scope C Conformational Analysis (Molecular Mechanics) B->C Find Low Energy Conformers D DFT Geometry Optimization (Reactants, Products) C->D Select Conformers E Frequency Calculation (Confirm Minima) D->E Verify Stationary Points F Transition State (TS) Search (e.g., OPT=TS) D->F Provide Initial Guesses J Analyze Results & Conclude Most Favorable Pathway E->J Interpret Data G Frequency Calculation (Confirm TS - 1 Imaginary Freq.) F->G Verify Saddle Point H Intrinsic Reaction Coordinate (IRC) (Connect R -> TS -> P) G->H Confirm Reaction Path I Calculate Activation Energy (ΔG‡) and Reaction Energy (ΔGr) H->I Use Energies I->J Interpret Data

Caption: A generalized workflow for DFT analysis of a reaction mechanism.

References

A Comparative Guide to the Experimental Validation of 1,1-Dibromo-4-tert-butylcyclohexane Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of substituted cyclohexanes is a critical determinant of their physical, chemical, and biological properties. In the context of drug development and materials science, the precise conformational analysis of molecules such as 1,1-dibromo-4-tert-butylcyclohexane is paramount for understanding their interactions and reactivity. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation, simplifying stereochemical analysis. This guide provides a comparative overview of the primary experimental techniques used to validate the stereochemistry of this and related derivatives, supported by illustrative data and detailed experimental protocols.

Comparison of Experimental Validation Techniques

The determination of the stereochemistry of this compound, which primarily involves confirming the chair conformation and the axial or equatorial positions of the substituents, relies on several powerful analytical techniques. The most common and definitive methods include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Computational modeling is also frequently employed to complement experimental data.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Chemical shifts (δ) indicate the electronic environment of protons. - Coupling constants (J) provide information about dihedral angles between adjacent protons, which is crucial for determining axial vs. equatorial positions.- Non-destructive. - Provides detailed information about the solution-state conformation. - Relatively quick to perform.- Can be complex to interpret for molecules with many overlapping signals. - Provides time-averaged information if conformational changes are rapid on the NMR timescale.
¹³C NMR Spectroscopy - Number of signals indicates the symmetry of the molecule. - Chemical shifts are sensitive to the steric environment of the carbon atoms.- Often provides a simpler spectrum than ¹H NMR. - Can confirm the presence of different conformers at low temperatures.[1][2][3]- Less sensitive than ¹H NMR. - Does not provide direct information about proton-proton coupling.
X-ray Crystallography - Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and dihedral angles.- Unambiguous determination of stereochemistry and conformation in the solid state.- Requires a suitable single crystal, which can be difficult to grow. - The solid-state conformation may not be the same as the solution-state or gas-phase conformation.
Computational Chemistry - Calculation of relative energies of different conformers. - Prediction of NMR chemical shifts and coupling constants.- Can provide insights into conformations that are difficult to observe experimentally. - Can be used to predict the most stable conformer.- The accuracy of the results depends on the level of theory and basis set used. - Requires experimental validation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation of this compound by analyzing the chemical shifts and coupling constants of its protons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹³C NMR spectrum. For low-temperature studies to observe different conformers, the sample is cooled, and spectra are recorded at various temperatures.[1][2][3]

  • Data Analysis:

    • ¹H NMR:

      • Measure the chemical shifts of the cyclohexane ring protons. Protons in an axial position are typically shielded and appear at a lower chemical shift (upfield) compared to equatorial protons.

      • Analyze the coupling patterns and measure the coupling constants (J-values). Large coupling constants (typically 10-13 Hz) are indicative of axial-axial couplings, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.

    • ¹³C NMR:

      • Determine the number of distinct carbon signals to infer the symmetry of the molecule.

      • Compare the observed chemical shifts with predicted values from computational models to assign specific carbon atoms.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of this compound in the solid state.

Methodology:

  • Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Irradiate the crystal with a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Logical Workflow for Stereochemical Validation

The following diagram illustrates the logical workflow for the comprehensive stereochemical validation of a this compound derivative.

G Workflow for Stereochemical Validation cluster_synthesis Synthesis and Purification cluster_validation Data Interpretation and Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Xray X-ray Crystallography Purification->Xray CompChem Conformational Analysis (e.g., DFT, MM) Purification->CompChem Interpretation Interpretation of Spectroscopic Data NMR->Interpretation Structure Final Structure Elucidation Xray->Structure Comparison Comparison with Computational Models CompChem->Comparison Interpretation->Comparison Comparison->Structure

Caption: Logical workflow for the stereochemical validation of cyclohexane derivatives.

References

Comparative Stability of Substituted gem-Dibromocyclohexanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of molecular scaffolds is paramount. This guide provides a comparative analysis of the stability of substituted gem-dibromocyclohexanes, a class of compounds with significant potential in synthetic chemistry and drug design. The stability of these compounds is crucial for their handling, storage, and reactivity in various chemical transformations.

This guide presents a comparative overview of the conformational and thermal stability of a series of C4-substituted gem-dibromocyclohexanes. While direct experimental data for this specific series is limited in the public domain, the principles of conformational analysis and established experimental protocols for similar halogenated compounds allow for a robust comparative assessment.

Conformational Stability: The Impact of Steric Hindrance

The stability of substituted cyclohexanes is predominantly influenced by the steric strain arising from axial substituents. In the chair conformation of cyclohexane, substituents can occupy either an axial or an equatorial position. The equatorial position is generally more stable as it minimizes steric interactions with other axial atoms, particularly the 1,3-diaxial interactions.

The energy difference between the axial and equatorial conformations is quantified by the A-value (Gibbs free energy difference, ΔG°). A higher A-value indicates a greater preference for the equatorial position and, consequently, a greater destabilizing effect of the axial substituent. For a gem-dibromo group at the C1 position, any substituent at the C4 position will dictate the conformational equilibrium of the ring.

Table 1: Predicted Conformational Energy Differences for C4-Substituted gem-Dibromocyclohexanes

Substituent (at C4)Predicted A-value (kcal/mol)Predominant ConformerPredicted Percentage of Equatorial Conformer at 25°C
Hydrogen~0Equatorial/Axial Mix~50%
Methyl1.7Equatorial~95%
Ethyl1.8Equatorial~96%
Isopropyl2.2Equatorial~98%
tert-Butyl> 5.0Equatorial>99.9%

Note: The A-values presented are based on established values for monosubstituted cyclohexanes and are expected to be the primary determinant of conformational preference in C4-substituted 1,1-dibromocyclohexanes. The actual values may vary slightly due to the presence of the gem-dibromo group.

The increasing steric bulk of the C4-substituent from methyl to tert-butyl leads to a significant increase in the energetic preference for the equatorial conformation. The large tert-butyl group effectively "locks" the conformation with the substituent in the equatorial position to avoid severe 1,3-diaxial strain.

conformational_equilibrium cluster_legend Conformational Equilibrium Axial Axial Conformer (Higher Energy) TransitionState Half-Chair (Transition State) Axial->TransitionState Ring Flip Equatorial Equatorial Conformer (Lower Energy) TransitionState->Equatorial Key The equilibrium favors the more stable equatorial conformer, especially with bulky substituents.

Figure 1. Conformational equilibrium of a substituted cyclohexane.

Thermal Stability: Investigating Decomposition Pathways

Table 2: Predicted Relative Thermal Stability of C4-Substituted gem-Dibromocyclohexanes

Substituent (at C4)Predicted Relative Thermal Stability
HydrogenGood
MethylGood
EthylGood
IsopropylModerate
tert-ButylModerate to Low

Note: This table represents a qualitative prediction. Experimental determination via thermogravimetric analysis is required for quantitative comparison.

Experimental Protocols

To empirically determine the stability of substituted gem-dibromocyclohexanes, the following experimental protocols are recommended.

Protocol 1: Determination of Conformational Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference (A-value) between the axial and equatorial conformers.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the substituted gem-dibromocyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.

  • Low-Temperature NMR: Acquire ¹H and ¹³C NMR spectra at various low temperatures (e.g., from room temperature down to -100 °C). At lower temperatures, the rate of chair-chair interconversion slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.

  • Signal Integration: Integrate the signals corresponding to the axial and equatorial conformers in the low-temperature ¹H NMR spectra. The ratio of the integrals provides the equilibrium constant (K = [equatorial]/[axial]).

  • Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin at which the spectra were acquired.

NMR_Workflow Start Sample Preparation AcquireSpectra Low-Temperature NMR Spectroscopy Start->AcquireSpectra Integrate Signal Integration AcquireSpectra->Integrate Calculate Calculate ΔG° Integrate->Calculate

Figure 2. Workflow for determining conformational stability via NMR.
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and compare the relative thermal stabilities of the compounds.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible.

  • TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram (a plot of mass vs. temperature) will show a sharp decrease in mass at the decomposition temperature. The onset temperature of this mass loss is taken as the decomposition temperature.

  • Comparative Analysis: Compare the onset decomposition temperatures of the different substituted gem-dibromocyclohexanes to rank their relative thermal stabilities. A higher onset temperature corresponds to greater thermal stability.

TGA_Workflow cluster_TGA Thermogravimetric Analysis (TGA) SamplePrep Sample Weighing Heating Controlled Heating (e.g., 10°C/min in N₂) SamplePrep->Heating MassLoss Mass Loss Measurement Heating->MassLoss Thermogram Generate Thermogram (Mass vs. Temperature) MassLoss->Thermogram DecompositionTemp Determine Onset Decomposition Temperature Thermogram->DecompositionTemp

analysis of the influence of the tert-butyl group on gem-dibromide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and predicting the chemical behavior of sterically hindered gem-dibromides.

The tert-butyl group, a cornerstone of medicinal chemistry for its ability to confer metabolic stability and enforce specific molecular conformations, exerts a profound influence on the reactivity of adjacent functional groups. This guide provides a comparative analysis of the reactivity of gem-dibromides bearing a tert-butyl group, contrasting their behavior with less sterically hindered analogs in key synthetic transformations. By understanding the interplay of steric and electronic effects, researchers can better predict reaction outcomes and design more efficient synthetic routes.

Executive Summary

The presence of a tert-butyl group adjacent to a gem-dibromide moiety dramatically alters its reactivity profile. Nucleophilic substitution reactions are significantly impacted, with the sterically demanding nature of the tert-butyl group severely impeding bimolecular (SN2) pathways. While the electronic-donating character of the tert-butyl group would be expected to stabilize a carbocation intermediate, favoring a unimolecular (SN1) pathway, the formation of a primary carbocation is energetically unfavorable. Consequently, elimination reactions (E1 and E2) often become the dominant pathways. In metal-halogen exchange reactions, the steric bulk can influence the rate and equilibrium of the exchange process.

Data Presentation: A Comparative Overview

Direct quantitative kinetic data for the reactions of 1,1-dibromo-2,2-dimethylpropane (B14013869) is scarce in the literature. However, we can draw valuable parallels from the well-studied reactivity of analogous monobromoalkanes. The following tables provide a semi-quantitative comparison to illustrate the expected trends.

Table 1: Relative Rates of Nucleophilic Substitution (SN1 vs. SN2)

The data below, comparing the reactivity of primary, secondary, and tertiary bromoalkanes, serves as a model to understand the influence of alkyl substitution on substitution reaction rates.

BromoalkaneStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)[1]Relative Rate of SN2 Reaction (with NaI in Acetone)[1]
Ethyl bromideCH₃CH₂BrPrimary (1°)1.7~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7~0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸Negligible

Analysis:

  • SN2 Reactivity: The rate of SN2 reactions dramatically decreases with increased steric bulk around the reaction center.[2][3] A gem-dibromide with a tert-butyl group (e.g., 1,1-dibromo-2,2-dimethylpropane) would be expected to show extremely low to negligible reactivity via an SN2 mechanism due to the severe steric hindrance impeding backside nucleophilic attack.

  • SN1 Reactivity: The rate of SN1 reactions is governed by the stability of the carbocation intermediate.[2][4] While the tert-butyl group is electron-donating and stabilizes carbocations, the initial carbocation that would form from 1,1-dibromo-2,2-dimethylpropane is primary and thus highly unstable. Therefore, SN1 reactions are also expected to be slow.

Table 2: Product Distribution in E2 Elimination with a Bulky Base

Elimination reactions are often a competing pathway, and the use of a bulky base can significantly influence the regioselectivity of the reaction, favoring the formation of the less substituted (Hofmann) alkene.[5][6][7]

SubstrateBaseSolventHofmann Product (%)Zaitsev Product (%)
2-BromobutaneKOtBut-BuOH5347
2-BromopentaneKOtBut-BuOH6634
2-Bromo-2-methylbutaneKOtBut-BuOH7228

Analysis: The use of potassium tert-butoxide (KOtBu), a sterically hindered base, favors the abstraction of a proton from the least sterically hindered β-carbon.[5][6] For a gem-dibromide with a tert-butyl group, an E2 reaction would be expected to be a major pathway, especially with a bulky base, leading to the formation of the corresponding vinyl bromide.

Mandatory Visualization

Competing Reaction Pathways

The following diagram illustrates the competition between substitution (SN1, SN2) and elimination (E2) pathways for a gem-dibromide bearing a tert-butyl group.

G sub tert-Butyl gem-Dibromide sn2 SN2 Pathway sub->sn2 Hindered Backside Attack sn1 SN1 Pathway sub->sn1 Slow Ionization e2 E2 Pathway sub->e2 Base Abstraction of Proton steric Severe Steric Hindrance sn2->steric unstable Unstable Primary Carbocation sn1->unstable favored Favored Pathway (especially with bulky base) e2->favored

Caption: Competing reaction pathways for a tert-butyl substituted gem-dibromide.

Experimental Workflow: Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable method for the synthesis of gem-dibromoalkenes from aldehydes, which can then be used in further transformations.[8][9] The workflow for the synthesis of 1,1-dibromo-2,2-dimethylpropene from pivaldehyde is shown below.

CoreyFuchs reagents PPh₃ + CBr₄ in DCM, 0°C ylide Phosphorus Ylide Formation reagents->ylide wittig Wittig-type Reaction ylide->wittig aldehyde Pivaldehyde (tert-Butyl Aldehyde) aldehyde->wittig product 1,1-Dibromo-2,2-dimethylpropene wittig->product

Caption: Workflow for the Corey-Fuchs synthesis of a tert-butyl gem-dibromoalkene.

Experimental Protocols

Synthesis of 1,1-Dibromo-2,2-dimethylpropene via Corey-Fuchs Reaction

This protocol describes the synthesis of a gem-dibromoalkene from a sterically hindered aldehyde.

Materials:

Procedure:

  • To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an inert atmosphere, add carbon tetrabromide (1.5 equivalents).

  • Stir the resulting mixture at 0°C for 15 minutes.

  • To this solution, add pivaldehyde (1.0 equivalent) dissolved in a small amount of dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,1-dibromo-2,2-dimethylpropene.[6]

Metal-Halogen Exchange of 1,1-Dibromo-2,2-dimethylpropene

This general procedure outlines the conditions for a lithium-halogen exchange reaction.

Materials:

  • 1,1-Dibromo-2,2-dimethylpropene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Quenching agent (e.g., methanol, water, or an electrophile)

  • Dry ice/acetone bath

Procedure:

  • Dissolve 1,1-dibromo-2,2-dimethylpropene (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for the desired amount of time (typically 30-60 minutes).

  • Quench the reaction by adding the appropriate electrophile or a proton source (e.g., methanol).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product as necessary.

Conclusion

The tert-butyl group profoundly influences the reactivity of gem-dibromides primarily through steric hindrance. This sterically demanding substituent effectively shuts down SN2 pathways and, despite its electronic donating nature, does not sufficiently promote SN1 reactions due to the formation of an unstable primary carbocation. As a result, elimination reactions often become the preferred chemical outcome. For synthetic chemists, this predictable pattern of reactivity allows for the strategic use of tert-butyl substituted gem-dibromides in designing complex molecules, where controlling the competition between substitution and elimination is crucial. The Corey-Fuchs reaction provides a reliable method for accessing these valuable synthetic intermediates. A thorough understanding of these principles is essential for leveraging the unique properties of the tert-butyl group in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 1,1-Dibromo-4-tert-butylcyclohexane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of halogenated organic compounds such as 1,1-Dibromo-4-tert-butylcyclohexane is a critical component of laboratory safety and environmental responsibility. Adherence to proper waste management protocols is essential to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step procedure for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, general precautions for halogenated hydrocarbons should be strictly followed.

Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueSource
CAS Number 105669-73-6[1][2][3]
Molecular Formula C₁₀H₁₈Br₂[2][4]
Molecular Weight 298.06 g/mol [2][4]
Appearance Solid (presumed based on structure)
Primary Hazard Class Halogenated Organic Compound[5][6][7][8]
Disposal Consideration Hazardous Waste[9][10][11][12]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Identification and Segregation
  • Classification: this compound must be classified as a halogenated organic hazardous waste .[5][6][8]

  • Segregation: It is crucial to segregate this waste from non-halogenated organic solvents.[5][7][8][9][13] Co-mingling of halogenated and non-halogenated waste streams increases disposal costs and complexity.[7] Never mix this waste with incompatible chemicals such as acids, bases, or oxidizers.[13]

Step 2: Waste Collection and Containerization
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Ensure the container is clean and dry before use.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[7][12]

    • The full chemical name: "This compound " (avoid abbreviations or chemical formulas).[6]

    • The accumulation start date (the date the first drop of waste is added to the container).[11]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][10][11] Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[10] The SAA should be a well-ventilated area, away from sources of ignition.

Step 3: Disposal Procedure
  • Waste Transfer: When transferring the waste into the designated container, perform the operation within a chemical fume hood to minimize exposure.[12]

  • Request for Pickup: Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's specific guidelines, often up to 12 months as long as accumulation limits are not exceeded), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

  • Documentation: Maintain a log of the waste generated, including the chemical name and quantity. This is crucial for regulatory compliance and waste tracking.

Step 4: Decontamination and Spill Management
  • Empty Containers: Containers that have held this compound must be managed as hazardous waste. If the compound is determined to be an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[11][14] The rinsate must be collected and disposed of as hazardous waste.[11][14] For non-acutely hazardous waste, once the container is emptied of all practicable contents, it may be possible to dispose of it as regular trash after defacing the label, though institutional policies may vary.[14]

  • Spill Cleanup: In the event of a spill, evacuate the immediate area and alert others. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbent material in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is this a Halogenated Organic Compound? A->B C Segregate as Halogenated Waste B->C Yes D Select a Compatible and Labeled Waste Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date D->E F Store in a Designated Satellite Accumulation Area E->F G Is Container Full or Accumulation Time Limit Reached? F->G H Arrange for Pickup by EHS or Licensed Contractor G->H Yes J Continue Collection G->J No I End: Proper Disposal H->I J->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1-Dibromo-4-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1,1-Dibromo-4-tert-butylcyclohexane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profiles of structurally similar brominated and tert-butylated cyclohexane (B81311) derivatives. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment is paramount before handling this compound. The following table summarizes the recommended personal protective equipment to mitigate exposure risks.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. If contact occurs, change gloves immediately. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to protect against skin contact and contamination of personal clothing.
Respiratory Protection Respirator (if required)All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for minimizing risks associated with handling this compound. The following diagram and procedural steps outline the safe handling process from preparation to post-handling cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information for Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe

Handling Workflow Diagram

Experimental Protocol:

  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds.

    • Ensure a chemical fume hood is operational and the work area within it is clean and uncluttered.

    • Don all personal protective equipment as detailed in the table above.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling:

    • Perform all manipulations, including weighing and transferring, of this compound inside a chemical fume hood.

    • Use a spatula or other appropriate tools to handle the compound, minimizing the generation of dust or aerosols.

    • Keep containers of the compound sealed when not in use.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical using a suitable solvent.

    • Dispose of all waste materials in accordance with the disposal plan outlined below.

    • Remove PPE in the correct sequence to avoid cross-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any unused this compound and contaminated disposable items (e.g., gloves, weigh boats, absorbent paper) in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.

  • Contaminated Glassware:

    • Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as halogenated liquid waste.

    • After decontamination, the glassware can be washed and reused.

  • Spill Management:

    • In the event of a small spill, use an inert absorbent material like sand or vermiculite (B1170534) to contain it.[2]

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as halogenated solid waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.